Lutetium
Description
Structure
2D Structure
Properties
IUPAC Name |
lutetium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSVLFRHMCKCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Lu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047746 | |
| Record name | Lutetium | |
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Molecular Weight |
174.9668 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silvery white metal; [Merck Index] Soft and ductile metal; [Hawley] | |
| Record name | Lutetium | |
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CAS No. |
7439-94-3, 13598-44-2 | |
| Record name | Lutetium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-94-3 | |
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| Record name | Lutetium hydride (LuH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lutetium | |
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| Record name | Lutetium | |
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| Record name | Lutetium | |
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| Record name | Lutetium | |
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| Record name | LUTETIUM | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H0DOZ21UJ | |
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**synthetic Methodologies for Lutetium Containing Chemical Entities**
Novel Synthetic Routes for Lutetium Precursors
The foundation for the synthesis of complex this compound-containing molecules lies in the preparation of highly reactive and well-defined this compound precursors. These precursors, primarily anhydrous halides and organometallic reagents, serve as essential starting materials for subsequent transformations.
The preparation of anhydrous this compound halides is a critical first step in the synthesis of many this compound compounds, as the presence of water can interfere with subsequent reactions. Several methods have been developed to obtain these moisture-sensitive materials.
One common and effective method involves the reaction of this compound(III) oxide (Lu₂O₃) with the appropriate ammonium (B1175870) halide at elevated temperatures. This process, known as the ammonium halide route, is particularly useful for producing anhydrous this compound chloride (LuCl₃), bromide (LuBr₃), and iodide (LuI₃). The general reaction can be represented as:
Lu₂O₃ + 6 NH₄X → 2 LuX₃ + 6 NH₃ + 3 H₂O (where X = Cl, Br, I)
This reaction is typically carried out in a stream of dry, inert gas to drive off the ammonia (B1221849) and water vapor produced. A significant excess of the ammonium halide is often used to ensure the complete conversion of the oxide.
Another approach is the direct reaction of elemental this compound with halogens. This method is straightforward but requires careful handling of the reactive elemental halogens. For example, this compound(III) bromide can be synthesized by passing bromine gas over heated this compound metal:
2 Lu(s) + 3 Br₂(g) → 2 LuBr₃(s)
Similarly, this compound(III) iodide can be prepared by reacting this compound metal with iodine. An alternative for the synthesis of this compound(III) iodide involves the reaction of this compound with mercury(II) iodide in a vacuum at high temperatures. The elemental mercury produced in this reaction can be conveniently removed by distillation.
Dehydration of hydrated this compound halides is another potential route, but it must be performed with caution. Simple heating of hydrated halides can lead to the formation of oxyhalides. To circumvent this, dehydration is often carried out in the presence of a dehydrating agent or under a stream of the corresponding hydrogen halide gas. For instance, hydrated this compound chloride can be dehydrated by heating with ammonium chloride.
The following table summarizes some key synthetic routes for anhydrous this compound halides.
| This compound Halide | Synthetic Route | Reactants | Conditions |
| LuF₃ | Reaction with HF | Lu₂O₃ and HF | High temperature |
| LuCl₃ | Ammonium Halide Route | Lu₂O₃ and NH₄Cl | High temperature, inert gas stream |
| LuBr₃ | Direct Combination | Lu metal and Br₂ gas | High temperature |
| LuI₃ | Reaction with HgI₂ | Lu metal and HgI₂ | 500 °C, vacuum |
The synthesis of organothis compound compounds, particularly those with alkyl and aryl ligands, provides access to a class of reagents with unique reactivity. The preparation of these compounds often starts from the anhydrous this compound halides.
Alkyl this compound Reagents: The synthesis of this compound alkyl complexes typically involves the reaction of a this compound halide, most commonly this compound(III) chloride, with an appropriate alkylating agent, such as an alkyllithium or Grignard reagent. A common precursor is the tris(alkyl)this compound complex, [Lu(CH₂SiMe₃)₃], which is often stabilized by a coordinating solvent like tetrahydrofuran (B95107) (THF). However, this complex can be thermally sensitive.
To enhance stability, neutral donor ligands can be introduced. For example, the thermally sensitive [Lu(CH₂SiMe₃)₃] unit can be stabilized by the addition of 4,4′-di-tert-butyl-2,2′-bipyridyl (tBu₂bpy) to form the isolable complex (tBu₂bpy)Lu(CH₂SiMe₃)₃. This tris(alkyl) complex is stable at room temperature and serves as a versatile starting material for the synthesis of other this compound derivatives through protonolysis reactions with alcohols or amines.
Another strategy involves the use of multidentate monoanionic ligands to support this compound dialkyl complexes. For instance, a tridentate anilido-pyridine-imine ligand can be reacted with Lu(CH₂SiMe₃)₃(THF)₂ to generate a stable this compound dialkyl complex.
Aryl this compound Reagents: The preparation of simple aryl this compound reagents with a direct this compound-carbon σ-bond has proven to be more challenging and is less documented than their alkyl counterparts. While direct arylation of this compound halides with aryllithium or Grignard reagents is a plausible route, the resulting compounds are often unstable.
More commonly, this compound complexes containing larger aromatic ligands are synthesized. These are typically coordination complexes where the aromatic moiety is part of a larger ligand structure that coordinates to the this compound center through heteroatoms. Examples include:
[Tris(1,10-phenanthroline)this compound(III)] complex: This complex is prepared from this compound chloride and 1,10-phenanthroline.
This compound(III) porphyrin complexes: These can be synthesized by reacting a this compound salt with a tetraphenylporphyrin (B126558) derivative in a high-boiling solvent like sulfolane.
This compound complexes with substituted cyclopentadienyl (B1206354) ligands: For example, the reaction of LuCl₃(THF)₃ with sodium 1,3-diphenylcyclopentadienide yields a this compound complex containing the diphenylcyclopentadienyl ligand.
These examples underscore that while stable alkyl this compound complexes are accessible, the synthesis of simple, stable aryl this compound σ-complexes remains an area of active research.
Targeted Synthesis of this compound Coordination Complexes
The synthesis of this compound coordination complexes with specific geometries and properties is a major focus in contemporary inorganic chemistry. The design of the ligand system and the choice of synthetic methodology are paramount in achieving the desired molecular architecture.
The coordination geometry of a this compound complex is primarily dictated by the nature of the ligands bound to the metal center. Key design principles include:
Steric and Electronic Effects: The size and electronic properties of the ligands play a crucial role in determining the coordination number and geometry. Bulky ligands can limit the number of ligands that can coordinate to the this compound ion, often resulting in lower coordination numbers. The electronic nature of the donor atoms (e.g., hardness/softness, basicity) influences the strength of the metal-ligand bond.
Macrocyclic Ligands: Macrocyclic ligands, such as porphyrins and crown ethers, are pre-organized for metal ion binding and can encapsulate the this compound ion, leading to highly stable complexes. The size of the macrocyclic cavity can be tailored to selectively bind this compound(III) based on its ionic radius. The macrocyclic effect describes the enhanced stability of these complexes compared to their acyclic analogues.
Schiff Base Ligands: Schiff base ligands, formed by the condensation of an amine and a carbonyl compound, are versatile and can be readily synthesized with a variety of donor atoms (e.g., N, O). The denticity and flexibility of the Schiff base ligand can be tuned to achieve different coordination environments around the this compound ion.
The coordination number of this compound in its complexes can vary, with octahedral (6-coordinate) being common. However, higher coordination numbers are also observed, often facilitated by multidentate or macrocyclic ligands.
Solvothermal and hydrothermal synthesis are powerful techniques for the preparation of crystalline coordination polymers and metal-organic frameworks (MOFs) containing this compound. These methods involve carrying out the synthesis in a sealed vessel at temperatures above the boiling point of the solvent.
Hydrothermal Synthesis: In this method, water is used as the solvent. The high temperature and pressure generated under hydrothermal conditions can increase the solubility of reactants and promote the crystallization of products that are inaccessible under ambient conditions. This technique has been successfully employed to synthesize this compound-containing MOFs.
Solvothermal Synthesis: This is a more general term where a non-aqueous solvent is used. The choice of solvent can influence the resulting structure of the coordination polymer. Solvothermal synthesis has been used to prepare two-dimensional this compound coordination polymers by reacting a this compound salt with a flexible polycarboxylic acid ligand in a mixed solvent system at elevated temperatures.
These methods offer excellent control over the crystallization process, leading to high-quality single crystals suitable for structural characterization.
The application of green chemistry principles to the synthesis of this compound compounds is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. Key aspects include:
Use of Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Water is an ideal green solvent, and its use in hydrothermal synthesis aligns with this principle. Other benign solvents, such as ethanol (B145695) or supercritical fluids, are also being explored. This compound triflate has been shown to be an effective recyclable catalyst for organic synthesis in aqueous systems, thereby avoiding the use of organic solvents. rsc.org
Energy Efficiency: Developing synthetic methods that are more energy-efficient is another important goal. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. This technique can be applied to accelerate the synthesis of this compound complexes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. This can be achieved through the careful selection of reactions and starting materials.
By integrating these green chemistry principles, the synthesis of this compound-containing chemical entities can be made more sustainable.
Synthesis of Organometallic this compound Species
The construction of organometallic this compound compounds often involves the reaction of this compound halides with alkali metal salts of organic ligands. The choice of ligands and reaction conditions dictates the structure and reactivity of the resulting complexes.
Cyclopentadienyl (Cp) and its substituted derivatives are ubiquitous ligands in organolanthanide chemistry. The reaction of this compound trichloride (B1173362) (LuCl₃) with alkali metal cyclopentadienides is a common route to this compound complexes. For instance, the reaction of LuCl₃ with polyphenyl-substituted cyclopentadienides of potassium can form mono(cyclopentadienyl) complexes. researchgate.net These complexes can then be used as precursors for more complex structures. For example, an in-situ formed polyphenyl-substituted mono(cyclopentadienyl) dichloride complex of this compound can react with disodium (B8443419) anthracenide to produce anthracenide complexes. researchgate.net
The use of substituted cyclopentadienyl ligands, such as the pentamethylcyclopentadienyl (Cp*) ligand, can enhance the stability and solubility of the resulting complexes. This compound complexes with the 1,3-diphenylcyclopentadienyl ligand have also been synthesized and structurally characterized. researchgate.net The reaction of LuCl₃(THF)₃ with Na(1,3-Ph₂C₅H₃) followed by an in situ reaction with Na₂[Ph₄C₂] yields (1,3-Ph₂C₅H₃)Lu(Ph₄C₂)(THF). researchgate.net
Table 1: Examples of this compound Cyclopentadienyl Complexes and their Synthetic Precursors
| This compound Complex | This compound Precursor | Ligand Precursor(s) |
|---|---|---|
| (1,3-Ph₂C₅H₃)Lu(Ph₄C₂)(THF) | LuCl₃(THF)₃ | Na(1,3-Ph₂C₅H₃), Na₂[Ph₄C₂] |
| [(η⁵-C₅H₅)Lu(η²-2,6-tBu₂C₁₄H₈)(THF)₂] | Monocyclopentadienylthis compound dichloride tetrahydrofuranate | 2,6-di(tert-butyl)anthracene, Potassium graphite |
| (CH₂=CHC₅Me₄)₂Lu(μ-Cl)₂Li(Et₂O)₂ | LuCl₃ | (Tetramethylvinylcyclopentadienyl)lithium |
The synthesis of this compound alkyl and aryl complexes often requires the use of ancillary ligands to stabilize the Lu-C bond. These ligands can be bulky amides, alkoxides, or nitrogen-based chelating ligands. A thermally stable this compound tris(alkyl) complex, (tBu₂bpy)Lu(CH₂SiMe₃)₃, has been synthesized using 4,4′-di-tert-butyl-2,2′-bipyridyl (tBu₂bpy) as a stabilizing ligand. acs.orgacs.org This compound serves as a precursor for a variety of other Lu(III) complexes through reactions with alcohols, amines, and carbodiimides. acs.orgacs.org
The synthesis of a this compound dialkyl complex supported by a multidentate anilido-pyridine-imine ligand has also been reported. rsc.org This complex can be transformed into a cationic monoalkyl derivative. rsc.org Furthermore, the first four-coordinate methanediide/alkyl this compound complex, (BODDI)Lu₂(CH₂SiMe₃)₂(μ₂-CHSiMe₃)(THF)₂, was synthesized via a thermolysis methodology involving α-H abstraction from a Lu-CH₂SiMe₃ group. nih.gov
Table 2: Selected Synthetic Routes to Alkyl and Aryl this compound Complexes
| This compound Complex | Synthetic Method | Key Features |
|---|---|---|
| (tBu₂bpy)Lu(CH₂SiMe₃)₃ | Stabilization of [Lu(CH₂SiMe₃)₃] with tBu₂bpy | Thermally stable tris(alkyl) complex acs.orgacs.org |
| (BODDI)Lu₂(CH₂SiMe₃)₂(μ₂-CHSiMe₃)(THF)₂ | Thermolysis and α-H abstraction | First four-coordinate methanediide/alkyl this compound complex nih.gov |
| Cationic monoalkyl this compound complex | Transformation of a dialkyl complex with an anilido-pyridine-imine ligand | Formation of a cationic species rsc.org |
Solid-State Synthesis of this compound-Based Materials
Solid-state synthesis methods are employed to produce a variety of this compound-containing materials, including oxides, hydrides, and complex intermetallics, which often exhibit interesting physical properties.
High-temperature solid-state reactions are a fundamental approach for the synthesis of polycrystalline and single-crystal this compound compounds. This method typically involves heating a mixture of solid reactants to high temperatures to promote diffusion and reaction. For example, this compound hydrides can be synthesized via a high-temperature/high-pressure (HTHP) method. aip.org This can be achieved using a piston-cylinder apparatus at around 2 GPa and 300–350 °C, resulting in the formation of LuH₂. aip.org Diamond anvil cells (DACs) can also be used to reach higher pressures (1 to 10 GPa) for the synthesis of various this compound hydrides. aip.org Recent studies have focused on the synthesis of this compound polyhydrides at high pressures due to their potential for high-temperature superconductivity. arxiv.orgaps.org
The synthesis of this compound carbonate has been achieved by reacting the corresponding chloride with ammonium bicarbonate. researchgate.net Thermal decomposition of this hydrated basic carbonate can lead to the formation of this compound oxide. researchgate.net
Flux Growth is a powerful technique for growing high-quality single crystals of this compound-based materials. In this method, a "flux" with a low melting point is used to dissolve the reactants at a temperature below the melting point of the target material. The crystals are then grown by slowly cooling the solution. This method has been used to prepare Lu₂O₃ and Eu-doped Lu₂O₃ powder phosphors using a Li₂SO₄ or (Li₂SO₄ + SiO₂) mixture as the flux. nih.gov The particle size of the resulting powders can be controlled by the flux composition. nih.gov Flux growth has also been employed for the synthesis of complex intermetallic compounds such as R₆Nb₄Al₄₃ (where R includes Lu). researchgate.net
Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films and coatings of this compound compounds. In CVD, volatile precursors are introduced into a reaction chamber where they react and/or decompose on a heated substrate to form a solid film. A customized CVD process has been developed to co-deposit Lu₂O₃ and Eu₂O₃ using this compound chloride (LuCl₃) and europium chloride (EuCl₃) as precursors, which react with carbon dioxide (CO₂) and hydrogen (H₂). bu.edu This technique is valuable for applications in X-ray imaging. bu.edu this compound oxide thin films have been prepared by various deposition techniques, including physical vapor deposition (PVD) and electron-beam deposition. samaterials.comresearchgate.net
Table 3: Comparison of Flux Growth and Chemical Vapor Deposition for this compound Materials
| Technique | Description | Example this compound Material | Advantages |
|---|---|---|---|
| Flux Growth | Dissolving reactants in a molten salt (flux) and cooling to crystallize the product. | Lu₂O₃, Eu-doped Lu₂O₃, R₆Nb₄Al₄₃ nih.govresearchgate.net | Growth of high-quality single crystals, control over particle morphology. nih.gov |
| Chemical Vapor Deposition (CVD) | Deposition of a solid film from volatile precursors onto a substrate. | Lu₂O₃:Eu³⁺ thin films bu.edu | Production of uniform thin films and coatings for optical and electronic applications. bu.edusamaterials.com |
**advanced Spectroscopic and Spectrometric Characterization of Lutetium Compounds**
Nuclear Magnetic Resonance (NMR) Spectroscopy of Lutetium Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and the solid state. This compound possesses two naturally occurring isotopes, ¹⁷⁵Lu and ¹⁷⁶Lu, both of which are NMR-active. researchgate.net However, ¹⁷⁵Lu is the more commonly utilized isotope for NMR studies due to its significantly higher natural abundance (97.41%) compared to ¹⁷⁶Lu (2.59%). researchgate.net Both isotopes have relatively large nuclear quadrupole moments, which can lead to broad NMR signals, particularly in asymmetric environments. researchgate.net
Given that the most stable and common oxidation state of this compound is +3, resulting in a diamagnetic [Xe]4f¹⁴ electron configuration, direct NMR studies often focus on the nuclei of the coordinating ligands. nih.govresearchgate.net The Lu(III) ion itself does not produce paramagnetic shifts, making it an excellent diamagnetic control in studies involving paramagnetic lanthanide complexes. nih.govresearchgate.net By comparing the NMR spectra of a ligand coordinated to a paramagnetic lanthanide with the spectrum of the same ligand coordinated to Lu(III), the paramagnetic effects can be isolated and quantified.
Nevertheless, ligand-based NMR provides crucial information about the coordination of this compound. For instance, in a this compound(II) complex capable of activating molecular hydrogen, ¹H NMR spectroscopy was instrumental in characterizing the resulting this compound(III)-hydride complex. The hydride resonance was observed as a downfield singlet at δ 10.3 ppm in the ¹H NMR spectrum, confirming the formation of the Lu-H bond. materialsproject.org
In the study of this compound(III) porphyrin complexes, such as [Lu(TPP)]Cl (where TPP is tetraphenylporphine), NMR is used to confirm the structure of the complex, although the focus is often on their luminescence properties. youtube.com The diamagnetic nature of Lu(III) ensures that the ¹H NMR spectra of the porphyrin ligand are sharp and well-resolved, facilitating structural assignment.
The table below summarizes the NMR properties of this compound isotopes.
| Property | ¹⁷⁵Lu | ¹⁷⁶Lu |
| Natural Abundance (%) | 97.41 | 2.59 |
| Nuclear Spin (I) | 7/2 | 7 |
| Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) | 3.0552 | 2.1684 |
| Quadrupole Moment (10⁻²⁸ m²) | +3.49 | +4.97 |
| Resonance Frequency (MHz) at 11.744T | ~45.27 | ~32.11 |
Data sourced from IMSERC uniovi.es and WebElements researchgate.net
Solid-state NMR (ssNMR) spectroscopy is particularly suited for studying insoluble or poorly soluble this compound compounds, such as intermetallics and inorganic materials. Despite the challenges posed by the large quadrupole moment of ¹⁷⁵Lu, high-resolution ssNMR spectra can be obtained for highly crystalline compounds with cubic local symmetry around the this compound atom. acs.orgacs.org
Significant research has been conducted on binary pnictides like LuP, LuAs, and LuSb, as well as intermetallic compounds such as LuPtSb and LuAuSn, all of which adopt cubic crystal structures. researchgate.netacs.orgacs.org In these ordered materials, the quadrupolar broadening is minimized, allowing for the detection of sharp ¹⁷⁵Lu NMR signals. The chemical shifts observed in these systems are sensitive to the nature of the atoms bonded to this compound, providing insights into the electronic structure and bonding. For example, the ¹⁷⁵Lu NMR chemical shifts in LuPn compounds show a clear trend with the increasing atomic number of the pnictogen.
The table below presents ¹⁷⁵Lu solid-state NMR data for several intermetallic compounds.
| Compound | Crystal Structure | Isotropic Chemical Shift (δiso) / ppm |
| LuP | NaCl-type | 2660 |
| LuAs | NaCl-type | 2880 |
| LuSb | NaCl-type | 3450 |
| LuPtSb | MgAgAs-type | 4150 |
| LuAuSn | MgAgAs-type | 4830 |
Data extracted from a study on rare-earth solid-state NMR spectroscopy. acs.orgacs.org
The success of ¹⁷⁵Lu ssNMR is highly dependent on the structural perfection of the sample. In compounds with structural defects or mixed site occupancies, the resulting electric field gradients interact strongly with the nuclear quadrupole moment, leading to excessive line broadening that renders the signal undetectable. acs.orgacs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Systems (with applicable impurities or analogs)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.com As Lu(III) is diamagnetic, it is EPR-silent. Therefore, EPR studies involving this compound are typically conducted on systems where this compound is in a paramagnetic oxidation state, such as Lu(II), or where the this compound compound contains a paramagnetic ligand or is doped with a paramagnetic impurity. researchgate.netacs.org
An example of a this compound complex with a paramagnetic ligand is the this compound bis(phthalocyanine) complex, [Lu(Pc)₂]. In its neutral form, this complex is more accurately described as [Lu³⁺(Pc²⁻)(Pc⁻•)], where one of the phthalocyanine (B1677752) rings is a radical anion with an unpaired electron. This results in a sharp EPR signal with a g-value of approximately 2.0022, characteristic of an organic radical. researchgate.net
EPR spectroscopy has also been employed to study Lu(II) complexes, which have a [Xe]4f¹⁴5d¹ electron configuration and are therefore paramagnetic. For instance, the [LuIICp′₃]¹⁻ complex (where Cp′ = C₅H₄SiMe₃) has been studied by EPR to evaluate its electron transfer reactivity. acs.org These studies provide insight into the relative reducing abilities of different lanthanide(II) complexes.
In many cases, EPR studies of materials containing Lu(III) are performed by doping the material with a paramagnetic ion that substitutes for this compound. For example, lanthanide-doped materials are often studied by EPR to understand the local structure and magnetic properties of the dopant ion within the host lattice. researchgate.net This approach uses the paramagnetic ion as a probe of the site occupied by the diamagnetic Lu(III).
X-ray Absorption Spectroscopy (XAS) for this compound-Containing Systems
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific element in a sample, regardless of its physical state. nih.gov The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov For this compound, XAS studies are typically performed at the Lu L₃-edge. acs.org
The XANES region of the spectrum, which encompasses the absorption edge and the region up to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. uniovi.es The position of the absorption edge shifts to higher energy with an increasing oxidation state. While most this compound compounds feature Lu(III), subtle changes in the XANES features can provide information about the covalency of the Lu-ligand bonds and the symmetry of the coordination environment. In studies of this compound bi-phthalocyanine, the electronic structure has been investigated using techniques including XAS, providing insights into the molecular orbital interactions. researchgate.net
The EXAFS region, extending from about 50 eV to 1000 eV above the edge, contains information about the local atomic environment around the absorbing atom. uniovi.es Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms with high precision.
EXAFS has been used to study the coordination of Lu(III) in various systems. For example, in a study of this compound binding to ferrihydrite, Lu L₃-edge EXAFS revealed changes in the local coordination environment of this compound during the aging and transformation of the iron oxyhydroxide mineral. nih.govacs.org The analysis showed a shortening of the Lu-O bond distance and changes in the second coordination shell, indicating that this compound becomes incorporated into the crystal structure of the transformation product, hematite. nih.govacs.org
Another study used EXAFS to investigate the coordination of Lu(III) with novel composite nanomaterials designed for lanthanide separation. researchgate.net The results indicated that the adsorbed Lu(III) ions were strongly coordinated to oxygen and nitrogen atoms of the functionalized ligand on the nanomaterial surface.
The table below provides examples of structural parameters obtained from EXAFS analysis of this compound compounds.
| System | Shell | Number of Neighbors (N) | Distance (R) / Å |
| Lu(III) sorbed on 2-line ferrihydrite | Lu-O | 7.7 | 2.36 |
| Lu-Fe | 2.1 | 3.37 | |
| Lu(III) incorporated in hematite | Lu-O | 6 | 2.29 |
| Lu-Fe | 6 | 3.05 |
Data adapted from a study on this compound binding changes during ferrihydrite alteration. nih.govacs.org
Mössbauer Spectroscopy for this compound Systems (with applicable nuclei)
Mössbauer spectroscopy, or nuclear gamma resonance spectroscopy, is a powerful technique that provides information about the chemical environment of a specific nucleus by observing the recoil-free emission and resonant absorption of gamma rays. wikipedia.org The utility of this method is limited to isotopes, known as Mössbauer nuclides, that possess a low-energy nuclear transition with an excited state lifetime typically in the range of 10⁻⁶ to 10⁻¹¹ seconds. uni-mainz.de This narrow range allows for the detection of minute energy shifts caused by hyperfine interactions between the nucleus and its surrounding electrons. caltech.edu
This compound is not a conventional element for Mössbauer spectroscopy, and its application is not widespread, unlike elements such as iron (⁵⁷Fe) or tin (¹¹⁹Sn). uni-mainz.decaltech.edu The primary reason lies in the nuclear properties of its isotopes. Naturally occurring this compound consists of ¹⁷⁵Lu (97.4% abundance) and the long-lived radioisotope ¹⁷⁶Lu (2.6% abundance). wikipedia.orgnih.gov For a Mössbauer experiment to be feasible, a suitable parent radionuclide that decays to a low-lying, short-lived excited state of the this compound nucleus is required. This excited state must then decay to the ground state via a gamma-ray emission of appropriate energy (typically 5-180 keV) to ensure a measurable recoil-free fraction. uni-mainz.de
While this compound has numerous radioisotopes and nuclear isomers, none possess the ideal combination of precursor half-life, excited-state lifetime, and transition energy that would make for a routine and high-resolution Mössbauer spectrometer. uni-mainz.dewikipedia.org For instance, the long-lived isomeric state ¹⁷⁷ᵐLu has a half-life of 160.4 days, but its decay pathways are complex and not suited for this technique. wikipedia.orgnuclearphoenix.xyz Consequently, the study of hyperfine interactions in this compound compounds is typically pursued through other methods, and the body of literature on this compound Mössbauer spectroscopy is sparse compared to that for established Mössbauer-active elements.
Luminescence Spectroscopy of this compound Complexes and Materials
Luminescence spectroscopy is a key technique for characterizing this compound compounds. The this compound(III) ion (Lu³⁺) has a completely filled 4f shell (4f¹⁴), which means it is diamagnetic and does not possess the f-f electronic transitions that give rise to the characteristic sharp-line luminescence of other lanthanide ions. As a result, in this compound complexes, luminescence phenomena are typically centered on the organic ligands or arise from dopant ions within a this compound-based inorganic host material.
In this compound coordination complexes, the photophysical properties are dominated by the associated organic ligands. The Lu³⁺ ion, due to its high atomic number, can exert a significant "heavy-atom effect." This effect promotes intersystem crossing (ISC)—a transition from the ligand's singlet excited state (S₁) to its triplet excited state (T₁). Consequently, this compound complexes often exhibit suppressed ligand-based fluorescence but enhanced and long-lived phosphorescence from the T₁ state.
A notable example is found in this compound(III)-porphyrin complexes. Studies on complexes like this compound(III)-chloride with 5,10,15,20-tetraphenylporphine ([Lu-TPP]Cl) and its derivatives show that they are weakly fluorescent but display moderate phosphorescence at low temperatures (77 K) and even at room temperature. researchgate.net The fluorescence quantum yield (Φfl) for these complexes is very low, on the order of 5 x 10⁻⁴, while the phosphorescence quantum yield (Φph) is significantly higher, around 3 x 10⁻². researchgate.net The presence of the heavy this compound ion facilitates the population of the porphyrin's triplet state, leading to strong phosphorescence in the near-infrared (NIR) region. researchgate.netresearchgate.net
In solid-state materials, this compound compounds are excellent hosts for luminescent dopants. For example, this compound phosphate (B84403) (LuPO₄) can be doped with other rare-earth ions like Praseodymium (Pr³⁺). In these systems, energy absorbed by the LuPO₄ host lattice can be efficiently transferred to the Pr³⁺ dopant ions, which then emit their characteristic luminescence. The efficiency of this host-to-dopant energy transfer can be highly sensitive to the local structure and crystallinity of the material.
Table 1: Photophysical Properties of Selected this compound-Porphyrin Complexes
| Compound | Fluorescence Quantum Yield (Φfl) | Phosphorescence Quantum Yield (Φph) (at 77 K) | Phosphorescence Lifetime (τphosph) (μs) (at 77 K) | Emission Max (nm) | Source |
|---|---|---|---|---|---|
| [Lu-TPP]Cl | ~5 x 10⁻⁴ | 0.032 | 2800 | 767 (Phosph.) | researchgate.net |
| [Lu-TPP(NO₂)]Cl | ~5 x 10⁻⁴ | 0.028 | 3100 | 766 (Phosph.) | researchgate.netresearchgate.net |
Time-resolved luminescence spectroscopy is instrumental in elucidating the dynamics of excited states in this compound compounds. mdpi.com This technique measures the decay of luminescence intensity over time following pulsed excitation, providing information on excited-state lifetimes. mdpi.comhoriba.comnih.gov
For this compound-porphyrin complexes, time-resolved measurements have confirmed the long-lived nature of the ligand phosphorescence. Phosphorescence lifetimes (τphosph) for compounds such as [Lu-TPP]Cl have been measured to be in the millisecond range (2800–3100 µs) at 77 K. researchgate.netresearchgate.net These long lifetimes are a direct consequence of the spin-forbidden nature of the triplet-to-singlet ground state transition, enhanced by the heavy this compound ion. researchgate.net Such long lifetimes make these complexes highly sensitive to quenching by molecular oxygen, a property that can be exploited for sensor applications. researchgate.net
In doped materials, time-resolved studies can differentiate between multiple luminescent centers within the host. For instance, in Pr³⁺-doped LuPO₄ nanocrystals, time-resolved spectroscopy identified two distinct populations of Pr³⁺ ions: one consisting of strongly perturbed ions near the nanoparticle surface and another of weakly perturbed ions in the bulk of the material. This distinction is crucial for understanding and optimizing the efficiency of energy transfer processes in luminescent materials.
Mass Spectrometry Techniques for this compound Species Characterization
Mass spectrometry is an indispensable tool for the characterization of this compound compounds, providing information on molecular weight, elemental composition, and isotopic distribution. Depending on the ionization method, it can be used to analyze either intact molecular species or the elemental constituents of a sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.govuvic.ca This makes it ideal for the characterization of large, non-volatile, and thermally labile coordination and organometallic compounds, including those of this compound. nih.govuvic.ca ESI-MS provides the molecular weight of the intact complex, which is crucial for confirming its successful synthesis and for studying its solution-state behavior, such as ligand association or dissociation. nih.gov
A key application is in the development of this compound-based radiopharmaceuticals. For example, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which typically employs an ESI source, has been used to develop and validate assays for this compound-containing molecules. nih.gov In a study of [¹⁷⁵Lu]Lu-PSMA-617, a non-radioactive analogue of a therapeutic agent, LC-MS confirmed the identity of the metal complex, and quantitative analysis by RPC-ICP-MS confirmed the absence of uncomplexed Lu³⁺ ions. nih.gov ESI-MS is also used to study the stability of these complexes in biological media by monitoring the integrity of the this compound-ligand bond over time. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental and isotopic analysis, renowned for its high sensitivity and low detection limits, often reaching parts-per-trillion levels. nih.gov Unlike ESI-MS, ICP-MS uses a high-temperature plasma to decompose the sample into its constituent atoms, which are then ionized and detected. nih.gov This makes it unsuitable for analyzing intact molecular species but exceptionally well-suited for precise elemental quantification and isotopic ratio measurements.
A significant application of ICP-MS in this compound chemistry is the high-precision determination of its isotopic composition. Multi-collector ICP-MS (MC-ICP-MS) has been employed to perform calibrated measurements of the ¹⁷⁶Lu/¹⁷⁵Lu isotope ratio with very high precision. canada.cacanada.caresearchgate.netnih.gov These studies have provided a consensus isotope ratio of R¹⁷⁶/¹⁷⁵ = 0.026554(26) and have led to a revised atomic weight for this compound of Aᵣ(Lu) = 174.96669(3). canada.ca Such precise measurements are vital in geochronology (Lu-Hf dating) and for establishing isotopic reference materials. at-spectrosc.com
ICP-MS is also used to quantify the total this compound content in a wide variety of samples. In pharmaceutical development, it can determine the biodistribution of a this compound-based drug by measuring the concentration of the element in different tissues.
Table 2: Isotopic Composition of this compound as Determined by MC-ICP-MS
| Parameter | Value | Source |
|---|---|---|
| Isotope Ratio (¹⁷⁶Lu/¹⁷⁵Lu) | 0.026554 (± 0.000026) | canada.ca |
| Isotopic Abundance (¹⁷⁵Lu) | 0.974133 (± 0.000024) | canada.ca |
| Isotopic Abundance (¹⁷⁶Lu) | 0.025867 (± 0.000024) | canada.ca |
| Atomic Weight, Aᵣ(Lu) | 174.966693 (± 0.000013) | canada.canih.gov |
Compound Names
**lutetium Coordination Chemistry and Supramolecular Architectures**
Ligand Field Theory and Electronic Structure in Lutetium Coordination Complexes
This compound has an electronic configuration of [Xe]4f¹⁴5d¹6s². unife.it When it forms the Lu³⁺ ion, it typically loses the two 6s electrons and the single 5d electron, resulting in a [Xe]4f¹⁴ configuration. unife.it The 4f subshell is completely filled, meaning Lu³⁺ has a closed-shell electronic configuration. This distinguishes it from most other lanthanides, which have partially filled 4f orbitals.
In the context of ligand field theory, the filled 4f subshell of Lu³⁺ means that there are no unpaired f electrons to interact with the ligand field in the same way as in paramagnetic lanthanides. unife.it The electrostatic shielding of the 4f electrons by the filled 5s and 5p orbitals makes the influence of the surrounding ligands on the 4f energy levels significantly smaller compared to interelectron repulsion and spin-orbit coupling within the ion itself. nih.gov While ligand field splitting is a key determinant of optical and magnetic behavior in other lanthanides, its effect on the electronic structure of Lu³⁺ is minimal due to the filled shell. nih.gov The interaction is predominantly ionic, although a significant covalent contribution, arising from electron donation from ligand orbitals to vacant 5d, 6s, and 6p orbitals on Lu³⁺, should not be neglected. oulu.fi
Thermodynamics and Kinetics of this compound Complexation Reactions
The complexation reactions involving Lu³⁺ are influenced by both thermodynamic stability and kinetic lability. The strong ionic character of the Lu³⁺ ion allows for the formation of robust aggregates with suitable ligands, particularly in aqueous solutions. unife.it
Stability Constant Determinations for this compound Complexes
The thermodynamic stability of this compound complexes in solution is quantified by their stability constants (K). These constants reflect the equilibrium between the metal ion, the ligand, and the resulting complex. Stability constants for this compound complexes can be determined using various experimental techniques, including potentiometry, spectrophotometry, fluorimetry, and isothermal titration calorimetry. hbni.ac.inresearchgate.net
The stability of lanthanide complexes generally increases across the series with increasing atomic number (and decreasing ionic radius due to lanthanide contraction), and this compound, being the smallest and having the highest charge density, typically forms the most stable complexes with a given ligand among the lanthanides. psu.edu However, the specific trend in stability across the lanthanide series can vary depending on the ligand. Some ligands show a steady increase in stability from La to Lu, while others may exhibit different patterns, including cases where the stability constants become nearly constant for the heaviest lanthanides. nih.govnih.gov
For example, studies have investigated the stability constants of this compound with various chelating agents, including polydentate amino-carboxylate ligands like EDTA and DTPA, which are known to form stable complexes with trivalent lanthanides. unife.itresearchgate.net The stability constant is directly related to the change in Gibbs free energy (ΔG) for the complex formation, which in turn is a reflection of the enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction. researchgate.net
While specific comprehensive data tables for this compound complex stability constants across a wide range of ligands were not consistently available in the search results, the general principle is that multidentate, chelating ligands are commonly used to yield stable this compound complexes, especially in aqueous solution, due to the kinetically labile nature of complexes formed with monodentate ligands. unife.it
Ligand Exchange Mechanisms in this compound Systems
Ligand exchange reactions on metal complexes involve the substitution of one ligand by another. These reactions can proceed via different mechanisms, broadly classified as associative (A), dissociative (D), or interchange (I) mechanisms. libretexts.org In an associative mechanism, the incoming ligand forms a bond with the metal before the leaving ligand departs, leading to an increase in the coordination number in the transition state. libretexts.org In a dissociative mechanism, the leaving ligand departs first, resulting in a decrease in the coordination number in the transition state, followed by the coordination of the incoming ligand. libretexts.org Interchange mechanisms involve a concerted process where bond making and breaking occur simultaneously.
For trivalent lanthanide ions, including this compound, water exchange on the aqua ion is a fundamental process. Studies on the water exchange mechanism for heavy lanthanide atoms, including this compound(III), suggest an associative mechanism. researchgate.net This involves the hydrated metal ion passing through a transition state with a higher coordination number. For example, the this compound(III) aqua ion, often considered to have an initial coordination number, may undergo temporary structural changes passing through a higher-coordinate intermediate during water exchange. researchgate.net
Studies on ligand exchange in specific this compound complexes, such as the exchange of 1,1,3,3-tetramethylurea (B151932) on [Lu{OC(NMe₂)₂}₆]³⁺, have indicated that the reaction rate can be independent of the free ligand concentration, consistent with either a dissociative mechanism or an interchange mechanism characterized by a stable encounter complex. publish.csiro.au The specific mechanism can depend on the nature of the ligand and the reaction conditions.
Coordination Geometries and Stereochemistry of this compound(III)
This compound(III) exhibits a diverse range of coordination geometries and can achieve high coordination numbers in its complexes. The absence of directional preferences from partially filled f orbitals means that the coordination geometry is primarily determined by factors such as ligand size, shape, and the number of donor atoms, as well as steric and packing effects. unife.it
High Coordination Number Chemistry of this compound
Trivalent lanthanide ions, including this compound, commonly exhibit high coordination numbers, typically ranging from 6 to 12. academie-sciences.fracademie-sciences.fr For this compound, common coordination numbers observed in its complexes include 6, 7, 8, 9, and even occasionally 10. unife.itmdpi.com The coordination environment is often irregular due to the ionic nature of the bonding and the flexibility in arranging ligands around the metal center. unife.it
Examples of observed coordination numbers in this compound compounds include:
| Complex | Coordination Number | Reference |
| Lu₂O₃ | 6 | unife.it |
| LuF₃ | 9 | unife.it |
| LuCl₃ | 6 | unife.it |
| LuBr₃ | 6 | unife.it |
| LuI₃ | 6 | unife.it |
| [LuCl₃(THF)₃] | 6 | unife.it |
| [Lu(NO₃)(terpy)] | 9 | unife.it |
| [Lu(H₂O)₈]³⁺ | 8 | unife.it |
| {Lu[N(SiMe₃)₂]₃} | 3 | unife.it |
| [Lu(η²-NO₃)₂(Ph₃PO)₄]NO₃ | 8 | unife.it |
| [Lu(acac)₃(H₂O)] | 7 | unife.it |
| [Lu(DOTA)(H₂O)]⁺ | 9 | unife.it |
| [Lu(EDTA)(H₂O)₂]⁻ | 8 | unife.it |
| [Lu(DTPA)(H₂O)] | 9 | unife.it |
| [Lu(terpy)(NO₃)₃] | 9 | academie-sciences.fr |
| [Lu(terpy)(NO₃)₂(H₂O)₃]NO₃ | 9 | academie-sciences.fr |
| Lu(terpy)(NO₃)₂(H₂O)(EtOH) | 9 | academie-sciences.fr |
| [Lu(terpy)(NO₃)₃(EtOH)] | 9 | academie-sciences.fr |
| [Lu(phen)₂(NO₃)₃] | 10 | academie-sciences.fr |
| [Lu(iPr₂PCH₂NPh)₃] (Complex 1) | 4 | nih.gov |
| [Lu{(iPr₂PCH₂NAr)₃tacn}] (Complex 2) | 6 | nih.gov |
| NiLu(iPr₂PCH₂NPh)₃ (Complex 3) | 4 | nih.gov |
| NiLu(iPr₂PCH₂NPh)₃(THF) (Complex 3-THF) | 5 | nih.gov |
| (L3)₃Lu₃O₂(NO₃)₅ (Lu(2) in center) | 8 | mdpi.com |
| (L3)₃Lu₃O₂(NO₃)₅ (Lu(1) at periphery) | 9 | mdpi.com |
| [Lu(NO₃)₃(H₂O)₃] in Lu(NO₃)₃·4H₂O and Lu(NO₃)₃·3H₂O | 9 | academie-sciences.fracademie-sciences.fr |
The specific coordination number and geometry adopted by this compound depend on the nature of the ligand, particularly its denticity and the size and rigidity of its framework. Polydentate ligands, especially macrocyclic and cryptate ligands, are effective in encapsulating the Lu³⁺ ion and imposing specific coordination geometries. unife.it
Supramolecular Assemblies Involving this compound Ions
Supramolecular assemblies involving this compound ions are formed through non-covalent interactions, such as coordination bonds, hydrogen bonding, π-π stacking, and van der Waals forces, leading to ordered structures beyond the single molecule. These assemblies can range from discrete complexes to extended networks. The lanthanide contraction, which results in a smaller ionic radius for Lu(III) compared to earlier lanthanides, plays a role in influencing the weak interactions between molecules that drive mesoscale assembly and emergent behavior in solutions, such as viscosity and phase changes. osti.gov
Self-Assembly Processes in this compound Supramolecular Chemistry
Self-assembly is a key process in the formation of this compound supramolecular structures, where components spontaneously organize into ordered aggregates. This process is driven by the inherent properties of the this compound ions and the ligands, including their coordination preferences and the interplay of various non-covalent forces.
One example of this compound-dependent self-assembly has been observed in the study of ciliate Euplotes octocarinatus centrin (EoCen), a calcium-binding protein. nih.gov Experiments indicated that Lu(III) binding to the N-terminal domain of EoCen positively influences the protein's self-assembly, exhibiting a stronger effect compared to Ca(II). nih.gov This self-assembly process appears to be closely related to the exposure of hydrophobic cavities within the protein, as suggested by TNS binding and ionic strength experiments. nih.gov The electrostatic effect, however, was found to have a small influence as a main driving force in the self-assembly of EoCen. nih.gov
Another approach involves the supramolecular assembly of this compound double-decker (15-crown-5)-substituted phthalocyaninate (LuL₂) by coordinating the crown ether groups with potassium ions in the presence of surfactants. researchgate.netisuct.ru This method allows for the planar organization of one-dimensional supramolecular aggregates into ordered ultrathin films using the Langmuir-Blodgett technique. researchgate.netisuct.ruresearchgate.net The size of these aggregates can be controlled by varying the ratio of phthalocyanine (B1677752) ligands and surfactant. isuct.ruresearchgate.net The morphology of the resulting films can evolve from a filamentary continuous structure to individual nanowires immobilized within the surfactant layer as the surfactant concentration increases. isuct.ruresearchgate.net
Cooperative anion-cation bonding has also been identified as a driving force for the self-assembly of heteropolymetallic complexes involving this compound and sodium, based on o-amino-substituted phenolate (B1203915) ligands. acs.orgnih.gov The coordination of a chloride anion to a neutral metal tris(phenolate) complex can preorganize binding sites for the subsequent binding of a sodium cation, leading to the self-assembly of anionic bimetallic molecular structures. nih.gov This principle has been proposed as a potential route for synthesizing new coordination polymers. acs.orgnih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound
Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are extended network structures formed by linking metal ions or clusters with organic ligands. rsc.orgwikipedia.orgnih.gov this compound ions can serve as metal nodes in the construction of these porous crystalline materials. researchgate.netmdpi.com The choice of metal ion and organic linker dictates the structure and properties of the resulting MOF or CP. wikipedia.orgnih.gov
This compound-based MOFs and coordination polymers have been synthesized using various organic linkers. For instance, this compound has been incorporated into MOFs with thieno[3,2-b]thiophene-2,5-dicarboxylate (ttdc²⁻). researchgate.netmdpi.com In one such structure, the coordination environment of Lu(III) consists of six oxygen atoms from carboxylate groups and one oxygen atom from a water molecule, resulting in a coordination number of 7. mdpi.com This is lower than the typical coordination number of 9 observed for other lanthanide cations in similar structures, which is attributed to the lanthanide contraction effect and the smaller ionic radius of Lu³⁺. researchgate.netmdpi.com These structures can form one-dimensional this compound(III)-carboxylate chains. mdpi.com
Temperature can significantly influence the structure of this compound-aminoterephthalate MOFs, leading to the formation of supramolecular isomers with different three-dimensional architectures. acs.org For example, the reaction of Lu(NO₃)₃·6H₂O with 2-aminoterephthalic acid (ATA) at different temperatures has yielded three distinct supramolecular isomers: Lu-ATA@RT (room temperature), Lu-ATA@100 (100 °C), and Lu-ATA@150 (150 °C). acs.org These isomers exhibit different network topologies and gas uptake behavior towards carbon dioxide, as well as solvent-dependent luminescent properties. acs.org
| Compound | Synthesis Temperature (°C) | Topology | Gas Uptake (CO₂) | Luminescence |
|---|---|---|---|---|
| Lu-ATA@RT | Room Temperature | pcu-net | Different | Solvent-dependent |
| Lu-ATA@100 | 100 | Double interpenetrated pcu-net | Different | Solvent-dependent |
| Lu-ATA@150 | 150 | Hexagonal-packed net | Different | Solvent-dependent |
This compound-based coordination polymers have also been explored for potential biomedical applications. A ¹⁷⁷Lu-nucleotide coordination polymer incorporated into a thermosensitive hydrogel has shown potential for osteoarthritis treatment, demonstrating anti-inflammatory and chondroprotective capabilities in studies. nih.gov
Host-Guest Chemistry with this compound Macrocyclic Complexes
Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule or ion is encapsulated within the cavity of a "host" molecule, typically a macrocycle. muni.czthno.orgmdpi.com Macrocyclic ligands, characterized by their cyclic structure containing at least nine members and multiple donor atoms, can form stable complexes with metal ions like this compound. muni.cz The stability of these complexes is influenced by the size and shape of the macrocycle cavity relative to the ionic radius of the guest ion. researchgate.net
This compound's coordination chemistry with macrocyclic ligands is particularly relevant in the context of developing stable complexes for various applications, including potential radiopharmaceutical uses with the radioisotope this compound-177. researchgate.netacs.org Macrocyclic ligands such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are commonly used as chelating agents for Lu³⁺ due to their ability to form stable complexes. researchgate.net
Studies have investigated the chelation properties of various macrocyclic and acyclic ligands with this compound-177, comparing factors such as chelation efficiency, time to maximum chelation, and stability in different environments (e.g., acidic conditions and serum). nih.gov Macrocyclic ligands like nitro-DOTA and nitro-PADOTA have been evaluated alongside acyclic ligands. nih.gov The acid lability, time to achieve maximum chelation, and stability in human serum are properties that can be unique to each ligand-metal combination. nih.gov The concentration dependence and duration of chelation are more general properties applicable to appropriate ligand-metal combinations for optimizing chelation efficiency. nih.gov
The design of macrocyclic ligands with specific cavity sizes and donor atom arrangements is crucial for achieving selective binding of this compound ions. The host-guest interactions in these macrocyclic complexes are driven by a combination of factors, including electrostatic interactions between the metal ion and the ligand's donor atoms, as well as the steric fit within the macrocyclic cavity. muni.czresearchgate.net
While the provided search results focus on the use of macrocycles for chelating this compound, particularly for radiopharmaceutical applications, the fundamental principles of host-guest chemistry apply. The macrocycle acts as the host, and the this compound ion (specifically Lu³⁺ or ¹⁷⁷Lu³⁺) acts as the guest, residing within the cavity formed by the ligand's donor atoms. The strength and selectivity of this interaction are key aspects studied in the host-guest chemistry of this compound macrocyclic complexes.
**organometallic Chemistry of Lutetium: Synthesis, Structure, and Reactivity**
Synthesis and Characterization of Alkyl and Aryl Lutetium Compounds
The synthesis of this compound alkyl and aryl compounds typically involves salt elimination/metathesis reactions, where a this compound salt precursor reacts with a ligand transfer reagent, such as a group 1 or group 2 salt of an alkyl or aryl ligand. nih.gov For instance, the reaction of HLiPr with Lu(CH2SiMe3)3THF2 in toluene (B28343) yields the dialkyl complex LiPrLu(CH2SiMe3)2. rsc.org Another approach involves the reaction of this compound halides with organolithium or Grignard reagents.
Sterically demanding ligands play a crucial role in stabilizing this compound alkyl and aryl complexes and preventing undesirable side reactions like ligand redistribution and "ate" complex formation. uleth.ca For example, the use of the bulky 4,4'-di-tert-butyl-2,2'-bipyridyl (tBu2bpy) ligand can stabilize the thermally sensitive [Lu(CH2SiMe3)3] unit, leading to the isolation of the tris(alkyl) complex (tBu2bpy)Lu(CH2SiMe3)3. acs.org This complex is resistant to alkane elimination. acs.org
Characterization of these compounds commonly employs multinuclear NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net These techniques provide detailed information about the molecular structure, bonding, and the presence of open coordination sites. researchgate.net For example, X-ray crystallography has been used to determine the structure of dimeric hydrido complexes of this compound containing a linked amido−cyclopentadienyl (B1206354) ligand, revealing a cisoid configuration of the ligands. acs.org
Here is a table summarizing some synthesized this compound alkyl and aryl complexes and their characterization methods:
| Complex | Ligand System | Synthesis Method | Characterization Methods |
| LiPrLu(CH2SiMe3)2 rsc.org | Bis(phosphinimine)carbazole (LiPr) rsc.org | Reaction with Lu(CH2SiMe3)3THF2 rsc.org | 1H, 31P NMR spectroscopy rsc.org |
| (tBu2bpy)Lu(CH2SiMe3)3 acs.org | 4,4'-Di-tert-butyl-2,2'-bipyridyl (tBu2bpy) acs.org | Not explicitly detailed in snippet, implies reaction with [Lu(CH2SiMe3)3] unit acs.org | Not explicitly detailed in snippet acs.org |
| [Lu(η5:η1-C5Me4SiMe2NCMe3)(PMe3)(μ-H)]2 acs.org | Linked amido−cyclopentadienyl acs.org | Substitution of THF with PMe3 acs.org | Elemental analysis, 1H, 13C, 29Si, 31P NMR, X-ray diffraction acs.org |
Cyclopentadienyl and Related Metallocene-Type this compound Complexes
Cyclopentadienyl (Cp) ligands and their substituted derivatives (e.g., Cp*, C5Me5) are ubiquitous in organolanthanide chemistry, including that of this compound. These ligands provide steric bulk and electronic stabilization to the metal center. researchgate.netuleth.ca this compound metallocene complexes, featuring two cyclopentadienyl ligands, are a well-studied class of compounds.
Synthesis of this compound cyclopentadienyl complexes can be achieved through various routes, including the reaction of this compound halides with cyclopentadienyl alkali metal salts. For example, the reaction of this compound trichloride (B1173362) with sodium cyclopentadienide (B1229720) can lead to the formation of (C5H5)3Lu. Substituted cyclopentadienyl ligands, such as pentamethylcyclopentadienyl (Cp), are frequently employed to enhance the stability and modify the reactivity of the resulting complexes. mdpi.com Rare-earth metal dimethyl half-sandwich complexes like [CpLnMe2]3 are accessible for this compound via tetramethylaluminato cleavage. mdpi.com
Related metallocene-type complexes involve linked amido-cyclopentadienyl ligands, leading to dimeric hydrido complexes like [Lu(η5:η1-C5Me4SiMe2NCMe3)(PMe3)(μ-H)]2. acs.org The structure of these complexes, determined by X-ray diffraction, shows a dimeric arrangement with bridging hydride ligands. acs.org
Studies on this compound complexes with pendant functional groups on the cyclopentadienyl ligand, such as a furyl group, have shown intramolecular C-H bond activation and subsequent ring-opening reactions. capes.gov.br The rates of these reactions have been shown to depend on the metal size. capes.gov.br
The synthesis and characterization of divalent this compound metallocene complexes, such as Lu(CpMe5)(CpiPr5), Lu(CpiPr4Et)2, and Lu(CpiPr⁴)₂, have also been reported, featuring large hyperfine coupling arising from pseudo-²S ground states. researchgate.net
Reactivity and Reaction Mechanisms of Organothis compound Reagents
Organothis compound complexes are known for their high reactivity, particularly in σ-bond metathesis reactions. researchgate.netd-nb.info This reactivity can be harnessed for various catalytic transformations. The absence of accessible low-lying f-orbital-based redox processes in Lu(III) often leads to reactivity dominated by the Lewis acidity of the metal center and the lability of the ligands.
Reactions involving metallacycle ring opening of ortho-metalated organothis compound complexes have been investigated, revealing novel reactivity patterns and the formation of complexes with unique bonding modes. uleth.ca For instance, reactions of bis(phosphinimine)carbazolide this compound complexes with bulky anilines can promote metallacycle ring opening. uleth.ca
Organothis compound complexes have also been shown to activate small molecules. A rare example of a neutral Lu(II) complex has been reported to induce room-temperature H2 splitting and N2 hydrogenation, a reactivity previously unobserved in molecular lanthanide species. chemrxiv.org
Olefin Polymerization Catalysis Mechanisms Mediated by this compound
This compound complexes, particularly those with cyclopentadienyl and related ligands, have been investigated as catalysts for olefin polymerization. uleth.camdpi.com The mechanism of olefin polymerization catalyzed by transition metal and lanthanide complexes generally involves initiation, propagation, and termination steps. uc.edu The active catalytic center is typically a transition metal alkyl complex. uc.edu
In coordination polymerization, the olefin monomer coordinates to a vacant site on the metal center before insertion into the metal-alkyl bond. uc.edu For effective polymerization, the olefin must be a good ligand, with ethylene (B1197577) and unhindered terminal olefins being preferred substrates. uc.edu
While the provided snippets highlight the use of lanthanide complexes, including this compound, in olefin polymerization uleth.camdpi.comrsc.org, detailed this compound-specific polymerization catalysis mechanisms are not extensively described in the immediate search results. However, the general principles of coordination polymerization mediated by early transition metals and lanthanides, involving monomer insertion into a metal-carbon bond, are applicable. d-nb.infouc.edu The choice of ligands significantly influences the activity and selectivity of these catalysts. uleth.carsc.org
Carbon-Heteroatom Bond Activation by Organothis compound Complexes
Organothis compound complexes can mediate the activation of carbon-heteroatom bonds. This is exemplified by the reaction of the this compound hydride complex [Cp*2Lu(μ-H)]2 with PhSiH3, which efficiently cleaves the Si-C bond to produce benzene (B151609) and polysilanes. researchgate.net This reaction appears to proceed via a this compound phenyl complex intermediate. researchgate.net
Activation of the Si-C bond of C6F5SiH3 by the same this compound hydride complex yields a this compound aryl complex and oligosilanes. researchgate.net In contrast, the reaction with o-MeOC6H4SiH3 results in the formation of dihydrogen and a neutral this compound silyl (B83357) complex. researchgate.net Reactions of arylsilanes with this compound methyl complexes can lead to competitive Si-C and Si-H bond activations. researchgate.net
This compound complexes have also been implicated in C-H bond activation processes. uleth.cadokumen.pubresearchgate.net This can occur intramolecularly, as seen in the ring-opening of a furyl group appended to a cyclopentadienyl ligand, triggered by intramolecular C-H bond activation. capes.gov.br The first example of C-H bond activation catalyzed by rare-earth metals was reported using cyclopentadienyl-lanthanide methyl and this compound hydride complexes. d-nb.info
Carbon Dioxide Activation and Conversion Catalysis with this compound Systems
The activation and conversion of carbon dioxide (CO2) into value-added products is an important area of research. mkuniversity.ac.in While many studies focus on transition metal complexes for CO2 activation and conversion mkuniversity.ac.inosti.govnih.govgoogle.com, this compound complexes have also shown potential in this area.
This compound monophthalocyanine and diphthalocyanine complexes have been investigated as catalysts for electrochemical CO2 reduction. osti.govnih.gov This suggests that certain this compound coordination environments can facilitate the activation and transformation of CO2.
Research on the reactivity of trivalent pyrazolates of group 3 metals, including scandium and yttrium, towards CO2 has been reported, showing heteroallene insertion into pyrazolato ligands. rsc.org While this study focuses on other group 3 metals, it highlights the potential for similar reactivity with this compound complexes featuring related nitrogen-based ligands.
Studies on thorium(IV) diphosphazide complexes have shown CO2 insertion into Th-C and Th-N bonds, suggesting that f-elements can participate in such reactions. uleth.ca This provides a basis for exploring similar CO2 insertion chemistry with organothis compound complexes.
Catalyst Design and Performance Optimization in Organothis compound Catalysis
Organothis compound complexes have emerged as promising catalysts in various transformations, leveraging the unique electronic and steric properties of the this compound center. Catalyst design in this area focuses on the strategic modification of ancillary ligands to tune the electronic environment and steric bulk around the this compound ion, thereby influencing catalytic activity, selectivity, and stability. The large size and extreme Lewis acidity of f-elements like this compound present challenges in preparing well-behaved metal complexes, necessitating the use of custom-designed ligand frameworks to support low-coordinate species that are promising catalyst candidates uleth.ca.
Research findings highlight the application of organothis compound complexes in diverse catalytic processes, including polymerization and hydroamination reactions uleth.caresearchgate.netresearchgate.net. The performance of these catalysts is typically evaluated based on metrics such as yield, selectivity, turnover number (TON), and turnover frequency (TOF) researchgate.netchemrxiv.org.
One significant area of application is the ring-opening polymerization (ROP) of cyclic esters, such as lactide, for the synthesis of biodegradable polymers like polylactide (PLA) uleth.canih.gov. Organometallic ROP catalysts generally outperform organocatalysts and enzymes in achieving a combination of high activity and polymerization control, which dictates the polymer microstructure (e.g., chain length, dispersity, and tacticity) nih.gov. While much research has focused on ligand development for homometallic catalysts, heterometallic cooperativity offers an alternative strategy to enhance catalyst performance nih.gov. Although detailed mechanistic studies for heterometallic this compound catalysts in ROP are less common, experimental observations suggest that the larger and more electropositive metal can act as the monomer coordination site nih.gov.
Organothis compound complexes have also shown potential in hydroamination reactions, which involve the addition of N-H bonds across unsaturated carbon-carbon bonds to form amines uleth.caresearchgate.netilpi.com. This is a highly atom-economical method for synthesizing substituted and cyclic amines ilpi.com. Constrained geometry organothis compound complexes have been investigated for intramolecular hydroamination/cyclization reactions researchgate.net. The catalytic performance in hydroamination can be influenced by the ligand architecture, with electron-donating substituents and steric hindrance on the ligand potentially improving activity and allowing for lower catalyst loadings researchgate.net.
Ligand design plays a crucial role in circumventing undesirable reaction pathways, such as cyclometalation, in alkylamido this compound complexes uleth.ca. The use of specific ligand frameworks, such as bis(phosphinimine)carbazole pincer ligands or bis(pyrazolyl)carbazole ligands, has been explored to support this compound alkyl and hydride complexes with tailored reactivity uleth.cauleth.ca.
Performance optimization often involves tuning reaction conditions, such as temperature and solvent. For instance, in the ROP of lactide catalyzed by certain heterometallic complexes (though not explicitly this compound in the provided snippet, the principle is relevant to f-elements), solvent choice significantly influenced activity and stereocontrol nih.gov. High-temperature polymerization reactions are advantageous in commercial settings, but catalyst efficiency and the molecular weight of the produced polymers can decrease with rising temperature acs.org. Developing this compound catalysts capable of maintaining high activity and producing high molecular weight polymers at elevated temperatures is a desirable goal acs.org.
Organothis compound complexes have also been explored in σ-bond metathesis reactions, such as the hydrogenolysis of Si-C bonds researchgate.net. The this compound hydride complex [Cp*2Lu(μ-H)]2 has been shown to cleave the Si-C bond of phenylsilane, with the reaction potentially proceeding via a this compound phenyl intermediate researchgate.net. The selectivity of these reactions can be influenced by the nature of the organosilane and the this compound complex used researchgate.net.
The design and optimization of organothis compound catalysts benefit from detailed mechanistic investigations to understand the elementary steps involved, such as C-H and N-H bond activations which are relevant to catalytic transformations like hydroamination uleth.caresearchgate.net. Computational studies, such as density functional theory (DFT) calculations, can provide insights into reaction mechanisms and guide catalyst design chinesechemsoc.orgd-nb.inforsc.org.
While specific comprehensive data tables detailing the performance of a wide range of organothis compound catalysts across various reactions were not extensively available in the provided snippets, some examples of performance metrics were mentioned. The development of high-throughput experimentation and analysis, potentially coupled with machine learning approaches, is seen as crucial for accelerating catalyst optimization by generating large amounts of high-quality experimental data chemrxiv.orgrsc.org.
Here are some illustrative data points mentioned in the search results, which can be presented in a table format:
| Reaction | Catalyst Type | Substrate(s) | Conditions | Performance Metric(s) | Value(s) | Citation |
| Intramolecular Hydroamination/Cyclization | Pyrrolidine-substituted constrained geometry organothis compound complex | Primary and secondary amines | Not specified | Turnover Frequency (Nt) | Up to 3000 h-1 | researchgate.net |
| Intramolecular Hydroamination/Cyclization | Constrained geometry organoactinide complexes (relevant f-block comparison) | Diverse C-C unsaturations | Not specified | Regioselectivity | ≥ 95% | researchgate.net |
| Intramolecular Hydroamination/Cyclization | Constrained geometry organoactinide complexes (relevant f-block comparison) | Diverse C-C unsaturations | Not specified | Diastereoselectivity | Up to 90% trans ring closures | researchgate.net |
| Hydrogenation of Terminal Alkenes | This compound phosphinophosphinidene complex (3) | 1-hexene | Room temperature, 1 atm H2, 10 mol% catalyst | Conversion (in 48 h) | >95% | chinesechemsoc.org |
| C-H Borylation | Bent-sandwich this compound compounds | Pyridine | Not specified | Turnovers | ~6 | nih.gov |
| C-H Borylation | Bent-sandwich this compound compounds | para-amino-pyridines | Not specified | Turnovers | Up to 96 | nih.gov |
| Ring-Opening Polymerization of rac-Lactide | Li/Zn complex (relevant f-block comparison) | rac-LA | Ambient temperature, 15 min, 1 equiv. neopentyl alcohol | Conversion, Dispersity (Đ) | 62%, 1.18 | nih.gov |
| Ring-Opening Polymerization of rac-Lactide | Li/Mg complex (relevant f-block comparison) | rac-LA | Ambient temperature, 15 min, 1 equiv. neopentyl alcohol | Conversion, Dispersity (Đ) | 88%, 1.31 | nih.gov |
| Ring-Opening Polymerization of l-Lactide | Li/Th(IV) complex (relevant f-block comparison) | l-LA | Toluene, 30 °C, 2 h | Conversion, Dispersity (Đ) | 48%, 1.63 | nih.gov |
Interactive Data Table: Selected Organothis compound Catalysis Performance Data
| Reaction | Catalyst Type | Substrate(s) | Conditions | Performance Metric(s) | Value(s) | Citation |
| Intramolecular Hydroamination/Cyclization | Pyrrolidine-substituted constrained geometry organothis compound complex | Primary and secondary amines | Not specified | Turnover Frequency (Nt) | Up to 3000 h-1 | researchgate.net |
| Hydrogenation of Terminal Alkenes | This compound phosphinophosphinidene complex (3) | 1-hexene | Room temperature, 1 atm H2, 10 mol% catalyst | Conversion (in 48 h) | >95% | chinesechemsoc.org |
| C-H Borylation | Bent-sandwich this compound compounds | Pyridine | Not specified | Turnovers | ~6 | nih.gov |
| C-H Borylation | Bent-sandwich this compound compounds | para-amino-pyridines | Not specified | Turnovers | Up to 96 | nih.gov |
Catalyst design strategies for performance optimization in organothis compound catalysis often involve fine-tuning the steric and electronic properties of the ligands to control the coordination environment around the this compound center uleth.ca. This can influence substrate binding, activation, and the rates of key catalytic steps. Future directions in this field are likely to involve the exploration of new ligand architectures, the development of more robust and efficient catalytic systems, and the application of high-throughput screening and computational methods to accelerate the discovery and optimization process chemrxiv.orgrsc.org.
**solid State Chemistry and Materials Science Applications of Lutetium**
Lutetium Oxides and Mixed Metal Oxides: Structural and Electronic Investigations
This compound oxide (Lu₂O₃) is a key compound in the solid-state chemistry of this compound. It is a white solid that typically crystallizes in the cubic bixbyite structure. wikipedia.org Lu₂O₃ is known for its high density and stability. americanelements.comwikipedia.org Investigations into the structural and electronic properties of Lu₂O₃ and mixed metal oxides containing this compound are crucial for understanding their potential applications in various fields, including ceramics, electronics, and catalysis.
Studies on Lu₂O₃ films have employed techniques such as X-ray photoelectron spectroscopy, ellipsometry, and X-ray absorption spectroscopy to characterize their chemical composition, electronic structure, and atomic structure. researchgate.net The short-range order in Lu₂O₃ has been found to correspond to its cubic modification. researchgate.net Electronic structure calculations, including density functional theory (DFT) and DFT+U approaches, have been used to study the behavior of impurities, such as hydrogen, in Lu₂O₃, revealing insights into defect configurations and charge transition levels. aps.orgresearchgate.net These calculations indicate that hydrogen can act as an amphoteric defect in Lu₂O₃. aps.org The energy gap of Lu₂O₃ films has been determined to be around 5.9 eV. researchgate.net The refractive index of Lu₂O₃ has been shown to increase with energy, and its high-frequency permittivity is approximately 3.31. researchgate.net
Mixed metal oxides incorporating this compound, such as this compound aluminum garnet (Lu₃Al₅O₁₂), are also of significant interest. wikipedia.org Lu₃Al₅O₁₂ has been explored for applications in high refractive index immersion lithography lenses. periodic-table.iowikipedia.org The structural and electronic properties of these mixed oxides are influenced by the presence of this compound and the other metal ions, leading to a variety of material properties.
Luminescent Materials Doped with this compound Ions
This compound-containing compounds serve as important host materials or dopants in the development of luminescent materials, including phosphors and scintillators. The inertness of the filled 4f shell in Lu³⁺ ions makes this compound compounds excellent hosts for luminescent dopants, as the this compound itself does not typically exhibit luminescence in the visible spectrum.
Phosphor Development and Energy Conversion Efficiencies
This compound-based compounds are utilized as host lattices for phosphors, where they are doped with other rare earth ions that exhibit luminescence. For instance, this compound aluminum garnet (LuAG) is used as a phosphor in LED light bulbs. wikipedia.org this compound tantalate (LuTaO₄) is notable for being the densest known stable white material, making it an ideal host for X-ray phosphors. americanelements.comwikipedia.org
Research focuses on developing this compound-based phosphors with high energy conversion efficiencies. For example, Tb³⁺-doped Ba₉Lu₂Si₆O₂₄ (BLS:Tb³⁺) has been investigated as a green phosphor. acs.org Under UV excitation, this phosphor exhibits quantum cutting via cross-relaxation energy transfers between Tb³⁺ ions, leading to intense green emission. acs.org Theoretical calculations for BLS:Tb³⁺ suggest an ideal quantum efficiency of nearly 171%, with a practical efficiency estimated around 144%, significantly higher than that of some commercial phosphors. acs.org
Eu³⁺-doped this compound tungsten oxide phosphors, such as Lu₂WO₆:Eu³⁺, have also been studied for their photoluminescent properties and energy transfer processes. researchgate.net These phosphors show potential for applications in white light-emitting diodes. researchgate.net Another example is Eu³⁺-activated NaLu(WO₄)₂, which shows intense red emission under X-ray radiation, indicating its potential as an efficient X-ray phosphor. optica.org The high effective atomic number of NaLu(WO₄)₂, due to the presence of both this compound and tungsten, contributes to its high stopping ability for high-energy radiation. optica.org
Scintillator Research and Fundamental Light Emission Mechanisms
This compound-containing crystals are widely used as scintillators, materials that emit light when exposed to ionizing radiation. These materials are critical in detectors for various applications, including medical imaging (e.g., positron emission tomography or PET) and particle physics. wikipedia.orgwikipedia.orgosti.gov
Cerium-doped this compound oxyorthosilicate (Lu₂SiO₅:Ce), commonly known as LSO, and this compound-yttrium oxyorthosilicate (Lu₂(₁-ₓ)Y₂ₓSiO₅:Ce), or LYSO, are prominent examples of this compound-based scintillators. wikipedia.orgosti.gov These materials offer a combination of high light output, high density, and relatively fast decay times, making them well-suited for PET detectors. wikipedia.orgosti.govnih.gov LYSO crystals, for instance, have the advantages of high light output and density, quick decay time, and excellent energy resolution. wikipedia.org However, the presence of naturally occurring radioactive isotope ¹⁷⁶Lu in LYSO can introduce intrinsic background signals. wikipedia.org
Research into the fundamental light emission mechanisms in this compound-based scintillators focuses on understanding the energy transfer processes that lead to luminescence. In Ce³⁺-doped this compound silicates like LSO and this compound pyrosilicate (Lu₂Si₂O₇, LPS), luminescence arises from the 5d-4f transitions of the Ce³⁺ ions. nih.govresearchgate.net The crystal structure of the host material influences the luminescence properties. researchgate.net Studies investigate energy transfer from the host lattice to the dopant ions and the role of defects in the scintillation process. researchgate.net For example, in LPS:Ce, energy transfer from Pr³⁺ to Ce³⁺ has been observed, which can enhance the luminescence intensity of Ce³⁺. researchgate.net The decay times in these scintillators are typically in the range of tens of nanoseconds. researchgate.netresearchgate.net
Magnetic Materials Containing this compound
While elemental this compound itself is paramagnetic and lacks a magnetic moment due to its filled 4f shell, this compound-containing compounds can exhibit interesting magnetic properties, particularly when this compound is combined with other magnetic elements. americanelements.comperiodic-table.iosputtertargets.netebsco.com
Fundamental Magnetism and Exchange Interactions in this compound-Containing Systems
The magnetic behavior of this compound-containing materials is often dictated by the magnetic properties of the other constituent elements and the exchange interactions between them. In intermetallic compounds, such as those formed with transition metals, the magnetic moments of the transition metal atoms and the interaction between the 4f electrons of other rare earths (if present) and the itinerant d electrons play significant roles. ras.ru
Studies on compounds like Gd₁-ₓLuₓFe₂ have investigated the magnetic characteristics and hyperfine fields. ras.ru In these systems, the substitution of gadolinium with this compound affects the magnetic parameters. ras.ru A small magnetic moment can be induced at the this compound atoms, which influences the concentration dependence of the hyperfine fields. ras.ru The behavior of hyperfine fields in such compounds supports models describing intersublattice exchange interactions. ras.ru
In bis(phthalocyaninato)lanthanide sandwich compounds, where this compound is present (LuPc₂), the magnetic susceptibility is primarily attributed to the phthalocyanine (B1677752) ligand radical electron, as this compound has no unpaired f electrons. aip.orgacs.org The observed magnetic behavior and EPR spectra provide insights into inter-cluster interactions between radicals on adjacent LuPc₂ moieties. aip.org
Research also explores the electronic and magnetic properties of this compound metal, this compound dihydride (LuH₂), and this compound oxide (Lu₂O₃). arxiv.orgresearchgate.net While Lu₂O₃ exhibits different magnetic properties compared to this compound and this compound dihydride, this compound metal itself can show complex magnetic transitions, including paramagnetism-ferromagnetism-spin glass transitions at low temperatures, which can be influenced by dilute magnetic impurities. arxiv.orgresearchgate.net
Cryogenic Magnetic Properties of this compound Materials
The magnetic properties of some this compound-containing materials are particularly relevant at cryogenic temperatures. The study of these properties is important for potential applications in low-temperature magnetic devices and technologies.
In the context of cryogenic memory elements, this compound nitride (LuN) has been explored as a tunnel barrier material in magnetic tunnel junctions (MTJs) and as a conductive exchange blocking layer in giant magnetoresistance (GMR)-style devices. wgtn.ac.nz These devices utilize ferromagnetic layers, and the properties of the barrier or blocking layer at low temperatures are critical for their performance. wgtn.ac.nz Experiments at 5 K have shown differences in resistance states in MTJ and GMR-style devices incorporating this compound nitride or this compound metal. wgtn.ac.nz
Investigations into the magnetic susceptibility of this compound-based interlanthanide selenides, such as Ce₃LuSe₆ and Gd₁.₈₇Lu₂.₁₃Se₆, have revealed complex magnetic behavior and ordering events at low temperatures. acs.org For instance, Gd₁.₈₇Lu₂.₁₃Se₆ shows an antiferromagnetic transition around 4 K, while Ce₃LuSe₆ exhibits soft ferromagnetism below 5 K. acs.org These studies, often conducted at temperatures down to 2 K, provide valuable data on the low-temperature magnetic ordering and interactions in these materials. acs.org
The magnetic properties of this compound intermetallics with iron, such as Lu₂Fe₁₇, have also been investigated at low temperatures. researchgate.net These compounds can exhibit complex magnetic structures, including antiferromagnetic or helimagnetic states, with transitions occurring at specific temperatures or under applied pressure. researchgate.net The exchange interactions between the constituent atoms are crucial in determining these low-temperature magnetic structures. researchgate.net
Dielectric and Ferroelectric this compound-Containing Ceramics
This compound-containing ceramics are explored for their dielectric and ferroelectric properties, which are crucial for applications in capacitors, sensors, and actuators. Perovskite structures with the general formula ABO₃ are commonly investigated in this context. Studies have examined the dielectric characteristics at microwave frequencies of perovskites with the formula (A₁/₂¹⁺·A₁/₂³⁺)TiO₃, where A¹⁺ is an alkali metal and A³⁺ is a lanthanide from lanthanum to this compound. scilit.com In the case of Li¹⁺ substitution at the A¹⁺ site, a larger ionic radius of the element substituted at the A³⁺ site correlated with a higher dielectric constant and a greater negative shift of the temperature coefficient of resonant frequency. scilit.com
The introduction of non-isovalent ions and grain engineering in bismuth ferrite (B1171679) (BiFeO₃) ceramics has been shown to improve their ferroelectric and magnetic properties. mdpi.com Substitution of Bi³⁺ ions with rare-earth ions, including this compound, can stabilize the crystal structure by enhancing ionic bond strength, suppressing secondary phases and oxygen vacancies. mdpi.com This symmetry modulation can lead to improved multiferroic characteristics. mdpi.com Lead this compound niobate (PLN) based ceramics are also being investigated as potential antiferroelectric materials for energy storage applications, demonstrating enhanced energy storage density and ultrafast discharge capabilities compared to other materials like Pb(Zr,Ti)O₃ (PZT). researchgate.netrsc.org
This compound oxyorthosilicate (Lu₂SiO₅, LSO) is another this compound-containing ceramic that has been studied for its dielectric properties. ornl.govaip.org The dielectric function tensor of monoclinic single-crystal LSO has been determined, indicating a band gap of less than ~9 eV. ornl.govaip.org Ceramic LSO samples also exhibit dielectric functions consistent with single-crystal LSO when accounting for porosity. ornl.govaip.org
Semiconductor Research with this compound Doping
This compound doping in semiconductors is an active area of research aimed at modifying and enhancing their electronic and optoelectronic properties for various applications, including photovoltaic devices and spintronics. acs.orgresearcher.lifenih.gov Lanthanide-doped semiconductor thin films, including those doped with this compound, have gained attention due to their unique optoelectronic characteristics and chemical stability. aip.org Doping with lanthanide elements can enhance the chemical and thermal stability of semiconductor thin films and significantly boost their photoelectric response capabilities. aip.org
First-principles studies have investigated the effect of this compound doping on the optoelectronic properties of zinc oxide (ZnO). acs.orgresearcher.life Findings suggest that this compound doping can influence the lattice distortion, impurity formation energy, electrical conductivity, and optical properties of ZnO. acs.org Specifically, the conductivity of Lu-doped ZnO was found to decrease with increasing impurity concentration, while the transmittivity in the visible region increased. acs.org
This compound doping has also been explored in other semiconductor materials, such as nickel oxide (NiO) and europium oxide (EuO). nih.govresearchgate.net this compound doping in NiO thin films has been shown to cause significant changes in the electronic structure, introducing defect bands in the band gap and potentially altering the band gap nature. nih.gov In EuO thin films, this compound doping has been investigated for its effect on structural, electronic, and magnetic properties, showing similar behavior to doping with other rare earths like lanthanum and gadolinium. researchgate.netcornell.edu
Optoelectronic Property Characterization
Characterization of the optoelectronic properties of this compound-doped semiconductors involves examining their response to light and their electrical behavior under illumination. Studies on Lu-doped ZnO have utilized first-principles calculations to understand the impact of doping concentration on properties like transmittivity and optical properties in the visible spectrum. acs.org The optical properties were found to be extremely sensitive to the impurity concentration. acs.org
Research on this compound-doped AgGaGe₃Se₈ crystallites has explored their optoelectronic and non-linear optical properties. arxiv.org This includes investigating absorption spectra near the band energy gap to estimate the band gap energy and studying non-linear optical effects like second harmonic generation and photoconductivity. arxiv.org Doping with this compound was observed to lead to additional absorption and influence the intensity of second harmonic generation. arxiv.org
In this compound-doped NiO thin films, optical studies have indicated that the optical band gap can widen with low levels of Lu incorporation before narrowing at higher concentrations. nih.gov First-principle computations were used to investigate the effects of Lu doping on the electronic and optical properties. nih.gov
Charge Carrier Dynamics in this compound-Doped Semiconductors
Understanding charge carrier dynamics in this compound-doped semiconductors is crucial for optimizing their performance in electronic and optoelectronic devices. The behavior of photoexcited charge carriers in semiconductors is described by complex dynamics involving diffusion and recombination. mdpi.com In doped semiconductors, the presence of dopant ions and carrier-carrier interactions can significantly influence charge transport. acs.org
In this compound-doped EuO thin films, Andreev reflection measurements have been used to investigate spin polarization in the conduction band. researchgate.netcornell.edu Despite the introduction of non-magnetic carriers by this compound doping, a high spin-polarization of 96% was observed, indicating that EuO retains its high spin-polarization. researchgate.netcornell.edu This is attributed to the spin-splitting of the conduction band in doped EuO, which behaves as a half-metal. researchgate.netcornell.edu
Studies on charge carrier dynamics in semiconductors often involve techniques capable of visualizing carrier behavior in space and time, such as scanning ultrafast electron microscopy. pnas.org Chemical doping is a key method to control the electronic properties and carrier dynamics in semiconductors. pnas.org While direct studies specifically on charge carrier dynamics within this compound-doped regions were not extensively detailed in the search results, the principles of how doping affects carrier concentration, mobility, and recombination are fundamental to understanding the behavior of this compound-doped semiconductor materials. The influence of dopant counterion potentials and carrier-carrier interactions on conductivity has been explored in the context of doped organic semiconductors, highlighting the complexity of charge transport in such systems. acs.org
This compound in Quantum Materials Research
This compound plays a role in quantum materials research due to its unique electronic properties, which can contribute to the development of superconductors and experimental quantum materials. sfa-oxford.com Its stable electronic configuration and quantum coherence make it potentially valuable for quantum computing applications. editverse.com
Superconducting this compound Hydrides: Synthesis and Stability Research
Research into superconducting this compound hydrides has gained significant attention, particularly in the quest for high-temperature or even room-temperature superconductivity. Two stoichiometric this compound hydrogen binary compounds are known: LuH₂ and LuH₃. aip.orgopticsjournal.net LuH₂ has a cubic structure under ambient conditions and remains stable up to high pressures. aip.orgopticsjournal.net LuH₃ exists in different structural configurations depending on pressure. aip.orgopticsjournal.net
Synthesis of this compound hydrides can be achieved through methods like the high-temperature/high-pressure (HTHP) method and the Sievert method. aip.orgopticsjournal.net HTHP synthesis can result in the formation of LuH₂. aip.orgopticsjournal.net Studies have explored the synthesis of this compound hydrides at high pressures, investigating the transformation processes between different phases. aip.org
Recent research has focused on the superconducting properties of this compound hydrides under pressure. While a highly publicized claim of room-temperature superconductivity in nitrogen-doped this compound hydride at near-ambient pressure was subsequently retracted, it spurred extensive theoretical and experimental investigations into the properties of this compound hydrides. aip.orgopticsjournal.netnih.govpnas.org Studies have confirmed that the near-ambient superconducting material was likely LuH₂. aip.orgopticsjournal.net
The high-pressure phase of face-centered cubic LuH₃ (fcc-LuH₃) has been successfully synthesized and maintained at ambient conditions using an HTHP method. nih.gov Lattice dynamic calculations suggest the stability of fcc-LuH₃ at ambient conditions. nih.gov However, superconductivity above 2 K has not been observed in ambient pressure fcc-LuH₃. nih.gov
Research also explores superconducting ternary hydrides involving this compound, such as Y-Lu alloy hydrides. oup.com Theoretical predictions suggest that these clathrate alloy hydrides could be high-temperature superconductors with potentially lower critical pressures for dynamic stability compared to binary hydrides. oup.com
Exploration of this compound in Quantum Computing Architectures
This compound's unique atomic structure and properties, such as high quantum stability and unique electronic configuration, make it a subject of exploration for potential roles in quantum computing architectures. editverse.com While specific this compound-based quantum computing architectures are not as widely reported as those based on trapped ions of elements like calcium or ytterbium, or neutral atoms like rubidium or caesium, this compound's potential is being considered. theknowledgeacademy.comionq.comwikipedia.orgpennylane.ai
Quantum computers utilize various physical systems as qubits, including trapped ions and neutral atoms. theknowledgeacademy.comwikipedia.orgpennylane.ai Trapped ion quantum computers use charged atoms confined by electromagnetic fields and manipulated with lasers. theknowledgeacademy.comionq.compennylane.ai Neutral atom quantum computers employ individual atoms trapped in optical lattices. theknowledgeacademy.comwikipedia.org The development of faster and more reliable quantum gates, including mixed-species gates, is an ongoing area of research crucial for scaling quantum computing architectures. ionq.com While current research on trapped-ion systems often focuses on other elements, the fundamental properties of this compound suggest its potential suitability for such applications, particularly where its specific electronic structure or isotopic properties might offer advantages. editverse.com Research into new uses of this compound, such as in quantum computing, highlights its promising future in advanced technologies. stanfordmaterials.com
**radiochemistry and Nuclear Applications of Lutetium Radionuclides**
Radionuclide Production Methodologies for Lutetium Isotopes (e.g., this compound-177)
The production of ¹⁷⁷Lu for medical applications primarily relies on neutron activation in nuclear reactors. Two main routes are employed: the direct and indirect methods. radiacode.comnih.govnih.govaip.orgnih.gov While cyclotron production is theoretically possible, it is less explored for meeting clinical demands due to lower batch yields compared to reactor-based methods. nih.govresearchgate.net
Neutron Activation Routes for this compound Isotope Production
The direct production route involves the neutron irradiation of targets containing the stable isotope ¹⁷⁶Lu. nih.govnih.gov This process follows the nuclear reaction ¹⁷⁶Lu(n,γ)¹⁷⁷Lu. nih.govaip.orgnih.gov A key advantage of this route is the high thermal neutron capture cross-section of ¹⁷⁶Lu (2090 barns), which facilitates efficient production. nih.govaip.org However, this method typically results in "carrier-added" (CA) ¹⁷⁷Lu, meaning the product is mixed with the stable ¹⁷⁶Lu target material. nih.govisotopia-global.comd-nb.info A drawback of the direct route is the co-production of the long-lived metastable isomer ¹⁷⁷ᵐLu, which has a half-life of 160 days and poses challenges for waste management. nih.govisotopia-global.comd-nb.info
The indirect production route utilizes the neutron irradiation of enriched ¹⁷⁶Yb targets. nih.govnih.govnih.gov This process involves a two-step reaction: ¹⁷⁶Yb(n,γ)¹⁷⁷Yb, followed by the beta decay of the short-lived ¹⁷⁷Yb (half-life ~1.9 hours) to form ¹⁷⁷Lu. nih.govnih.govumd.edu This route yields "no-carrier-added" (NCA) ¹⁷⁷Lu, which is highly desirable for radiopharmaceutical production as it allows for high specific activity (high ratio of radioactive ¹⁷⁷Lu to total this compound). nih.govnih.govisotopia-global.comansto.gov.au The indirect route avoids the co-production of ¹⁷⁷ᵐLu. nih.govisotopia-global.com However, it presents a significant challenge in the chemical separation of trace amounts of ¹⁷⁷Lu from bulk ytterbium target material due to their similar chemical properties. nih.govnih.govisotopia-global.comtums.ac.irkns.org The thermal neutron reaction cross-section for ¹⁷⁶Yb is significantly lower (2.5 barn) compared to ¹⁷⁶Lu, requiring high neutron fluxes for efficient production. nih.gov
A comparison of the two neutron activation routes is presented in the table below:
| Production Route | Target Material | Nuclear Reaction(s) | Product Type | Co-produced Impurity | Specific Activity | Separation Required | Efficiency |
| Direct | ¹⁷⁶Lu | ¹⁷⁶Lu(n,γ)¹⁷⁷Lu | Carrier-Added (CA) | ¹⁷⁷ᵐLu | Lower | Simple dissolution | High |
| Indirect | Enriched ¹⁷⁶Yb | ¹⁷⁶Yb(n,γ)¹⁷⁷Yb → β⁻ → ¹⁷⁷Lu | No-Carrier-Added (NCA) | None | Higher | Complex chemical separation | Lower |
Accelerator-Based Production of this compound Radionuclides
While neutron activation in reactors is the predominant method for ¹⁷⁷Lu production, accelerator-based methods have been explored. nih.govresearchgate.netmdpi.com These methods typically involve bombarding target materials with charged particles, such as protons or deuterons, accelerated in cyclotrons or linear accelerators. nih.govresearchgate.netmdpi.com For instance, reactions like ¹⁷⁶Yb(d,n)¹⁷⁷Lu or ¹⁷⁶Yb(d,p)¹⁷⁷Yb → ¹⁷⁷Lu using deuteron (B1233211) beams have been theoretically investigated. researchgate.net However, accelerator-based production of ¹⁷⁷Lu is generally considered less feasible for large-scale clinical supply compared to reactor production due to lower yields and less favorable nuclear reaction cross-sections with available targets. nih.govnih.govresearchgate.net Research continues to explore alternative accelerator-based routes and optimize production parameters. researchgate.netmdpi.com
Radiochemical Purity and Advanced Separation Techniques for this compound Radionuclides
Radiochemical purity is a critical quality parameter for radiopharmaceuticals, referring to the proportion of the total radioactivity that is in the desired chemical form. For ¹⁷⁷Lu, high radiochemical purity is essential to ensure that the radionuclide is effectively delivered to the target site and to minimize uptake in non-target tissues. Impurities can arise from the production process or from radiolytic degradation of the labeled compound. europa.euresearchgate.netmdpi.com
Achieving high radiochemical purity, particularly for NCA ¹⁷⁷Lu produced via the indirect route, necessitates efficient separation of ¹⁷⁷Lu from the bulk ytterbium target material. nih.govnih.govisotopia-global.comtums.ac.ir Due to the chemical similarity between this compound and ytterbium (both being lanthanides), this separation is challenging. nih.govkns.org
Advanced separation techniques employed for ¹⁷⁷Lu purification include:
Ion-Exchange Chromatography: This is a widely used and reliable method for separating radionuclides. nih.govmdpi.com It exploits the differences in the affinities of Lu³⁺ and Yb³⁺ ions for the stationary phase of the ion-exchange resin. Various cation and anion exchange resins have been investigated. nih.govkns.orgmdpi.comgoogle.com Elution with specific complexing agents, such as alpha-hydroxyisobutyric acid (α-HIBA), can selectively elute this compound. nih.govkns.orgnih.govkns.org
Extraction Chromatography: This technique combines aspects of solvent extraction and chromatography, using a stationary phase impregnated with an organic extractant. tums.ac.irmdpi.comgoogle.com It has been successfully applied for Lu/Yb separation. tums.ac.irgoogle.com
Solvent Extraction: This method involves partitioning the metal ions between two immiscible liquid phases. mdpi.comgoogle.com While used for lanthanide separations, it can be more complex for large-scale ¹⁷⁷Lu production.
Electrochemical Methods: Techniques like electro-amalgamation have been explored for separating ¹⁷⁷Lu from ytterbium targets, showing promising results in terms of yield and processing time. tums.ac.irnih.gov
The selection of a separation method depends on factors such as separation efficiency, processing time, yield, and the ability to be automated for handling highly active materials. tums.ac.irmdpi.com Typical radiochemical purity specifications for ¹⁷⁷Lu chloride solutions are ≥ 99.9% for ¹⁷⁷Lu. ansto.gov.aubwxtmedical.com
Chelation Chemistry for Radiothis compound Complexation
This compound-177 is a trivalent metal ion (Lu³⁺) and, as a hard Lewis acid, readily forms stable complexes with ligands containing hard donor atoms, such as oxygen and nitrogen. nih.govunife.it For targeted radionuclide therapy, ¹⁷⁷Lu needs to be stably attached to a targeting biomolecule (e.g., peptide, antibody) to deliver the radiation dose specifically to cancer cells. This attachment is achieved through chelation, where a chelating agent forms multiple coordinate bonds with the Lu³⁺ ion, encapsulating it within a stable complex. nih.govresearchgate.net
Bifunctional Chelating Agent Design and Synthesis for this compound Radiochemistry
Bifunctional chelating agents (BFCAs) are crucial for creating targeted radiopharmaceuticals. These molecules possess two key functionalities: a chelating moiety that strongly binds the radionuclide (¹⁷⁷Lu in this case) and a reactive functional group that allows conjugation to a targeting biomolecule. nih.govunife.itiaea.orgnih.gov
The design of BFCAs for Lu³⁺ complexation focuses on creating a stable coordination cage around the metal ion. Macrocyclic chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, are widely favored for complexing lanthanides like this compound due to the "macrocyclic effect," which imparts high thermodynamic and kinetic stability to the resulting complexes. nih.govresearchgate.net DOTA is an octadentate ligand, providing eight donor atoms (four nitrogen and four carboxylate oxygen) that effectively saturate the coordination sphere of Lu³⁺, which typically exhibits a coordination number between 8 and 9. unirioja.es
Other chelators, including acyclic ones like DTPA (diethylenetriaminepentaacetic acid), have also been used, but macrocyclic chelators generally offer greater in vivo stability. europa.euresearchgate.net Novel BFCAs with varying ring sizes and pendant arms are continuously being designed and synthesized to optimize complexation kinetics, stability, and conjugation efficiency. nih.govacs.org For instance, derivatives of DOTA or novel hybrid chelators are synthesized with reactive groups (e.g., isothiocyanate, maleimide) that can form covalent bonds with functional groups on peptides or antibodies (e.g., amine, thiol). unife.itresearchgate.netresearchgate.net The synthesis of these BFCAs often involves multi-step organic chemistry reactions to incorporate the chelating core and the reactive functional group. unife.itnih.govacs.org
In Vitro Stability and Reactivity of Radiolabeled this compound Complexes
The in vitro stability of radiolabeled this compound complexes is a critical factor determining their suitability as radiopharmaceuticals. The complex must remain intact in biological fluids (e.g., serum, buffer) to ensure targeted delivery and minimize the release of free radionuclide, which could accumulate in non-target organs and cause toxicity. nih.govmdpi.commdpi.com
Stability studies are typically performed by incubating the radiolabeled complex in relevant media, such as human serum or phosphate-buffered saline (PBS), at physiological temperature (37°C) over time. nih.govmdpi.commdpi.com The radiochemical purity is monitored using analytical techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to detect the presence of free ¹⁷⁷Lu or radiolytic degradation products. researchgate.netnih.govsnmjournals.orgnih.gov
Factors influencing the in vitro stability of radiolabeled this compound complexes include:
Chelator Design: Macrocyclic chelators like DOTA generally form more stable complexes with Lu³⁺ compared to acyclic chelators. researchgate.net Chelators that effectively saturate the coordination sphere of Lu³⁺ tend to exhibit higher stability. unirioja.es
pH: The pH of the solution during complexation and storage can affect stability. Optimal pH ranges are often determined for specific chelator-radionuclide combinations. nih.gov
Presence of Competing Metal Ions: Biological fluids contain endogenous metal ions (e.g., Ca²⁺, Zn²⁺) that can potentially compete with Lu³⁺ for binding to the chelator (transchelation). europa.eu The stability of the this compound complex against transchelation is crucial.
Radiolysis: The self-irradiation from the decaying radionuclide can cause radiolytic degradation of the complex and the targeting biomolecule, leading to decreased radiochemical purity. researchgate.netmdpi.com This effect is more pronounced at higher activity concentrations. mdpi.com Strategies to mitigate radiolysis include adding radioprotectants (e.g., ascorbic acid, gentisic acid) and optimizing storage conditions (e.g., temperature, concentration). researchgate.netmdpi.com
Research findings demonstrate that radiolabeled this compound complexes, particularly those utilizing DOTA-based chelators, can exhibit high in vitro stability, maintaining high radiochemical purity over several days in serum and buffer. acs.orgnih.govmdpi.comsnmjournals.org For example, ¹⁷⁷Lu-PSMA-617 formulated with a freeze-dried kit showed radiochemical purity above 95% after 7 days of storage at room temperature in buffer and human serum. nih.gov Similarly, ¹⁷⁷Lu-labeled complexes with novel BFCAs have demonstrated excellent stability in human serum for extended periods. nih.govacs.org
| Complex | Chelator Type | Medium | Temperature (°C) | Duration | Radiochemical Purity (%) | Source |
| ¹⁷⁷Lu-PSMA-617 | DOTA-based | Buffer | Room Temp | 7 days | > 95 | nih.gov |
| ¹⁷⁷Lu-PSMA-617 | DOTA-based | Human Serum | Room Temp | 7 days | > 94.8 | nih.gov |
| ¹⁷⁷Lu-PSMA I&T | PSMA-based | Room Temp | Room Temp | 48 hours | > 98 (HPLC) | snmjournals.org |
| ¹⁷⁷Lu-3p-C-NEPA | Novel Macrocyclic | Human Serum | Not specified | 10 days | Stable | acs.org |
| ¹⁷⁷Lu-3o-C-NETA | Novel Macrocyclic | Human Serum | Not specified | 2 weeks | Stable | nih.gov |
| ¹⁷⁷Lu-phytate | Phytate | Final Solution | 4, 25, 37 | 7 days | > 99 | nih.gov |
Note: Stability can be influenced by various factors including activity concentration, specific activity of ¹⁷⁷Lu, and presence of stabilizers. mdpi.com
Fundamental Nuclear Structure and Decay Scheme Studies of this compound Isotopes
Studies into the fundamental nuclear structure and decay schemes of this compound isotopes provide crucial insights into nuclear physics and are essential for various applications, particularly those involving radionuclides. Naturally occurring this compound consists primarily of Lu (approximately 97.4%) and Lu (approximately 2.6%). answersresearchjournal.orgchemlin.orgwikipedia.org While Lu is considered stable, Lu is a long-lived radioisotope with a half-life of about 3.76 x 10 years, undergoing beta decay to Hf. answersresearchjournal.orgradiacode.comchemlin.org This decay process involves the emission of beta particles and low-energy gamma radiation, with characteristic gamma lines at energies such as 88 keV and 202 keV. radiacode.comchemlin.org The decay scheme of Lu is of interest in geochronology and cosmochemistry due to its exceptionally long half-life, making it useful for radiometric dating of rocks and meteorites. radiacode.comwikipedia.org
Beyond the naturally occurring isotopes, numerous synthetic this compound radioisotopes have been produced and studied, ranging in mass number from 149 to 190. wikipedia.orgwikipedia.org Their decay modes vary depending on whether they are lighter or heavier than the stable Lu. Isotopes lighter than Lu primarily decay by electron capture, often accompanied by alpha and positron emission, leading to ytterbium isotopes. wikipedia.orgwikipedia.org Heavier isotopes predominantly undergo beta decay, producing hafnium isotopes. wikipedia.orgwikipedia.org
One particularly significant radioisotope is Lu, which has a half-life of approximately 6.65 days and decays by beta emission to Hf. nih.govradiacode.com The decay of Lu involves the emission of beta- particles with different maximum energies and associated low-energy gamma photons. nih.gov The decay scheme of Lu shows transitions to the ground state and excited states of Hf. nih.govlnhb.frresearchgate.net These excited states subsequently de-excite through gamma emission and internal conversion. researchgate.net The specific characteristics of Lu decay, including the energy and abundance of emitted particles and photons, are well-studied and are fundamental to its use in applications like targeted radionuclide therapy and imaging. nih.govradiacode.comnih.gov
Studies have also investigated the decay of shorter-lived this compound isotopes, such as Lu, Lu, and Lu, using high-resolution detectors to identify new gamma transitions and propose tentative level schemes for their daughter isotopes. cdnsciencepub.com The nuclear structure of this compound isotopes, including their spin and parity, magnetic dipole moments, and electric quadrupole moments, are important properties studied to understand their behavior and interactions. chemlin.orgchemlin.orgchemlin.orgkaeri.re.kr Research into the limits of nuclear stability has even identified proton radioactivity in elements up to this compound (Z=71), indicating the boundaries of known nuclei. sci-hub.se
Here is a table summarizing key decay properties of some notable this compound isotopes:
| Isotope | Half-life | Primary Decay Mode | Primary Daughter Isotope | Key Emissions (Type, Energy) |
| Lu | Stable | - | - | - |
| Lu | 3.76 x 10 years | Beta () | Hf | Beta particles, Gamma rays (e.g., 88 keV, 202 keV) radiacode.comchemlin.org |
| Lu | 6.65 days | Beta () | Hf | Beta particles (up to ~0.5 MeV), Gamma rays (e.g., 113 keV, 208 keV) nih.govradiacode.com |
| Lu | 1.37 years | Electron Capture | Yb | X-rays, Gamma rays (various energies) wikipedia.orgwikipedia.orgaps.org |
| Lu | 3.31 years | Electron Capture | Yb | X-rays, Gamma rays wikipedia.orgwikipedia.org |
Research into Novel Radiotracer Precursors for Non-Clinical Applications
Research into novel radiotracer precursors involving this compound isotopes for non-clinical applications is an area of ongoing development. While Lu is widely recognized for its use in targeted radionuclide therapy in clinical settings, the unique properties of this compound isotopes lend themselves to various applications outside of medicine. radiacode.comnih.gov
One area where this compound isotopes, particularly Lu, find non-clinical application is in geochronology and cosmochemistry. The long half-life of Lu and its decay to Hf form the basis of the this compound-hafnium dating method, a valuable tool for determining the age of rocks and meteorites and studying the evolution of Earth and the solar system. radiacode.comwikipedia.org Research in this area focuses on refining decay constant determinations and improving analytical methods, such as inductively coupled plasma mass spectrometry (ICP-MS), to accurately measure the trace concentrations of Lu and Hf in geological samples. wikipedia.org
Beyond geological dating, research explores the potential of this compound compounds as catalysts in various industrial processes. Stable this compound nuclides, after activation, can be used as catalysts in reactions such as cracking, alkylation, hydrogenation, and polymerization. fishersci.ca While the search results primarily highlight the use of this compound oxide in catalysts for petrochemical industry applications rsc.org, research into novel this compound-based precursors for other non-clinical catalytic processes is a relevant area.
The development of novel radiotracer precursors often involves synthesizing and characterizing new this compound complexes with specific chemical properties that allow them to bind to target substances or exhibit desired behaviors in a given system. Although the provided search results focus heavily on the development of Lu-labeled radiopharmaceuticals for clinical applications like cancer therapy nih.govnih.govopenmedscience.comresearchgate.netopenmedscience.com, the fundamental principles of designing this compound-chelating agents and understanding their behavior are transferable to non-clinical contexts. For instance, research into ligands that can effectively chelate this compound ions is relevant for creating radiotracers for environmental monitoring, industrial process tracing, or materials science research.
While specific examples of novel non-clinical radiotracer precursors involving this compound are not extensively detailed in the provided search results, the underlying research in this compound coordination chemistry and the development of stable and specific chelating agents form the bedrock for such potential applications. The use of this compound isotopes in research in nuclear physics also represents a fundamental non-clinical application. buyisotope.com
**theoretical and Computational Chemistry of Lutetium Species**
Density Functional Theory (DFT) Studies on Lutetium Compounds
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials containing this compound. DFT offers a balance between computational cost and accuracy, making it suitable for a broad range of applications.
Electronic Structure Elucidation of this compound Systems
DFT calculations have been extensively applied to elucidate the electronic structure of various this compound-containing systems. These studies provide detailed information about orbital interactions, charge distribution, and the nature of chemical bonding involving this compound.
For instance, DFT calculations have been employed to investigate the electronic structure of this compound bi-phthalocyanine (LuPc₂) films. These calculations revealed the interaction between the two molecular rings and the central this compound ion, leading to the formation of new orbitals between the phthalocyanine (B1677752) rings. aip.orgresearchgate.netnih.gov This understanding is crucial for interpreting experimental techniques like Near Edge X-Ray Absorption Fine Structure (NEXAFS) spectroscopy. aip.orgresearchgate.netnih.gov The electronic structure of LuPc₂ is characterized by a single semi-occupied molecular orbital (SOMO) located within the HOMO-LUMO gap, suggesting its potential as a tunable carrier transporter. aip.org
DFT, including the DFT+U approach which accounts for on-site correlation of 4f electrons, has been used to study the electronic structure of hydrogen impurities in this compound oxide (Lu₂O₃). researchgate.netaps.orguc.pt These calculations identified different stable configurations for hydrogen depending on its charge state, favoring interstitial sites in negatively charged and neutral states, and a bond configuration with oxygen in the positively charged state. researchgate.netaps.org
First-principles DFT calculations have also been applied to nitrogen-doped this compound hydrides (Lu-H-N) to understand their electronic properties, particularly in the context of potential superconductivity. aps.orgaps.orgosti.gov These studies have revealed novel electronic features such as flat bands, van Hove singularities (vHs), and Dirac cones near the Fermi energy in certain configurations where nitrogen substitutes hydrogen in octahedral interstices. aps.orgosti.gov DFT+U calculations have shown a strong effect on these structures, enhancing the vHs and flat bands near the Fermi energy. aps.org
DFT calculations have also been used to investigate the electronic structure of this compound complexes with porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine, providing insights into the nature of metal-nitrogen bonds and spectral properties. mdpi.com Analysis of electron density distribution within the quantum theory of atoms in molecules (QTAIM) framework helps describe the chemical bonding. mdpi.com
Reaction Mechanism Predictions for this compound Chemistry
DFT is a powerful tool for predicting reaction mechanisms and understanding the energy profiles of reactions involving this compound compounds. By calculating transition states and activation barriers, DFT can provide detailed insights into reaction pathways and kinetics.
DFT calculations have been used to elucidate the mechanism of alkene hydrogenation catalyzed by this compound phosphinophosphinidene complexes. chinesechemsoc.org These studies supported an addition/elimination mechanism rather than the traditional σ-bond metathesis, providing insights into the regioselectivity of the reaction. chinesechemsoc.org
Computational studies using DFT have also explored the reactions between N-heterocyclic carbenes and this compound-metallofullerenes, revealing high regioselectivity influenced by both electronic and steric effects. acs.org Frontier molecular orbital theory, accessible through DFT, helps explain the high reactivity of these this compound-containing endohedrals towards nucleophilic attack. acs.org
DFT calculations have been applied to study the activation of SiH₄ by Cp₂LnH complexes (where Ln includes Lu), investigating reaction paths for H/H exchange and silylation via a σ-bond metathesis mechanism. acs.org
Ab Initio Methods for this compound Systems
Ab initio methods, based on first principles of quantum mechanics without empirical parameters, are used for more accurate and detailed studies of this compound systems, particularly when electron correlation and relativistic effects are significant.
Correlation Effects and Relativistic Contributions in this compound Calculations
This compound, being a heavy element, requires the inclusion of relativistic effects in theoretical calculations for accurate results. Electron correlation, which describes the interactions between electrons, is also crucial for describing the electronic structure and properties of this compound compounds.
Relativistic ab initio calculations are essential for studying the electronic structure of heavy elements like this compound. researchgate.netarxiv.org The relativistic energy-consistent ab initio pseudopotential approach is a reliable method for calculating the valence electron structure of lanthanide systems, including this compound. uni-koeln.de
Studies employing fully relativistic four-component self-consistent field and correlated calculations (e.g., Møller-Plesset second-order perturbation theory, MP2) have investigated the effect of relativity on the molecular lanthanide contraction in this compound compounds like monohydrides and monofluorides. aip.org These calculations show that relativistic effects contribute significantly to the lanthanide contraction. aip.orgunife.it
Ab initio methods such as complete active space self-consistent field (CASSCF) and multireference configuration interaction with Davidson's correction (MRCI+Q) have been used to study the electronic structure of small this compound-containing molecules like LuH, LuN, and LuNH. rsc.org These methods are capable of describing electron correlation and can be combined with relativistic Hamiltonians (e.g., Breit-Pauli) to include spin-orbit corrections. rsc.orgaip.org
Advanced post-Hartree-Fock correlated electron calculations, such as RASSCF/CASPT2/RASSI-SO (Restricted Active Space Self-Consistent Field/Complete Active Space Second-Order Perturbation Theory/Restricted Active Space State Interaction with Spin-Orbit Coupling), are used to model intervalence and metal-to-metal charge transfer transitions in doped this compound oxide, explicitly accounting for correlated electron effects. nih.gov
Spectroscopic Parameter Calculations for this compound Compounds
Ab initio methods are valuable for calculating spectroscopic parameters, which can be directly compared with experimental spectroscopic data to validate theoretical models and gain deeper insights into the electronic and structural properties of this compound compounds.
Calculations of atomic energy levels, g factors, and transition amplitudes and branching ratios for this compound ions (Lu⁺) have been performed using relativistic Fock space coupled cluster and configuration interaction with many-body perturbation theory (CI+MBPT) methods. researchgate.net These predictions are important for guiding experimental spectroscopic measurements. researchgate.net
Ab initio methods have been used to calculate spectroscopic constants, such as bond lengths and harmonic frequencies, for small this compound molecules like LuH, showing good agreement with experimental values. rsc.org
Computational studies at the DFT and ab initio levels (e.g., ADC(2)) have been performed to calculate the electronic excitation spectra of this compound(III) complexes with substituted tetraphenylporphyrins. nih.gov The calculated excitation energies and band strengths show good agreement with experimental absorption spectra, aiding in band assignments. nih.gov
Calculations of hyperfine constants for neutral interstitial hydrogen in this compound oxide using first-principles methods (including DFT and DFT+U) have provided values for the Fermi-contact term that are consistent with muonium spectroscopy measurements, revealing the nature of the hyperfine interaction. researchgate.netaps.org
Molecular Dynamics Simulations of this compound in Solution and Solid Phases
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound ions and compounds in different phases, such as aqueous solutions and solid states. These simulations provide insights into structural dynamics, solvation, and diffusion processes.
Polarizable force field MD simulations have been employed to investigate the structure and dynamics of the this compound(III) ion in aqueous solution. aip.orgosti.gov These simulations have provided information about the hydration shell, including the coordination number and the geometry of the hydration complex. aip.org An 8-fold square antiprism geometry was found to be dominant, with a low percentage of 9-fold tricapped trigonal prism geometry also detected. aip.org
MD simulations have also been used to study water exchange rates and activation parameters for the this compound(III) ion in water at different temperatures. aip.org The results suggest an associative water exchange mechanism, where the hydration complex undergoes temporary structural changes. aip.org
Ab initio molecular dynamics (AIMD) studies, specifically using hybrid quantum mechanical/molecular mechanical (QM/MM) approaches like the Quantum Mechanical Charge Field (QMCF) method, have been performed to study trivalent this compound in aqueous solution. nih.govdntb.gov.uaaip.org These simulations provide a detailed description of the solvation shell dynamics and can be compared with experimental data like extended X-ray absorption fine structure (EXAFS) and X-ray diffraction. nih.govaip.org
Molecular dynamics simulations have also been used in conjunction with DFT calculations to study the adsorption and self-assembly of this compound bi-phthalocyanine molecules on surfaces. researchgate.net
While the searches provided information on MD simulations of this compound in aqueous solutions and on surfaces, detailed research findings specifically on MD simulations of this compound within solid phases were less prominent in the initial results. The search results did touch upon the structural stability and properties of solid this compound compounds studied with DFT, which can sometimes be a precursor to or used in conjunction with solid-state MD, but did not provide explicit details of MD simulations focused on dynamics within the solid lattice itself (beyond structural relaxation in DFT).
Quantum Chemical Characterization of this compound Bonding
Quantum chemical calculations provide detailed insights into the nature of chemical bonds involving this compound. Due to this compound's position as the last element in the lanthanide series, its electronic configuration ([Xe] 4f¹⁴5d¹6s²) and the effect of the lanthanide contraction significantly influence its bonding behavior unife.itwikipedia.org. The filled 4f shell in Lu³⁺ results in a contracted ionic radius and a predominantly ionic character in its interactions with ligands, although some covalent contributions can be significant depending on the ligand environment scispace.comresearchgate.net.
Studies utilizing ab initio methods, such as the quadratic CI calculation method, have been applied to investigate the this compound dimer (Lu₂), providing information on equilibrium geometries, potential energy curves, and dissociation energies of its ground and low-lying electronic states aip.orgaip.org. These calculations have determined the ground state symmetry and spectroscopic parameters, showing agreement with experimental data aip.orgaip.org.
Density Functional Theory (DFT) is widely used to analyze the electronic structure and bonding in various this compound complexes. DFT calculations have been employed to study the structural parameters and electron transfer in this compound compounds with hydrocarbon monocycles, indicating incomplete transfer of this compound valence electrons to the ligands and a notable covalent component in η⁵ and η⁸ bonds researchgate.net. For instance, DFT analysis of this compound bisphthalocyanines has explored substituent effects on their electronic structure acs.org.
Computational studies on this compound complexes with different ligands, including oxygen, nitrogen, carbon, sulfur, chlorine, and bromine, have utilized semi-empirical methods like the Sparkle model (including Sparkle/AM1, Sparkle/PM3, Sparkle/PM6, Sparkle/PM7, and Sparkle/RM1) plos.orgnih.govresearchgate.netresearchgate.net. These models are parameterized to predict the geometries of lanthanide complexes, including those of Lu(III), with reasonable accuracy compared to ab initio and crystallographic data plos.orgnih.govresearchgate.netresearchgate.net. The Sparkle/RM1 model, for example, shows accuracy within 3% for this compound-directly coordinated atom distances plos.org.
Analysis of bonding in specific this compound compounds, such as endohedral this compound fullerenes (Lu₂@C₂ₙ), using molecular orbital analysis, Natural Bond Orbital (NBO) analysis, Electron Localization Function (ELF), Adaptive Natural Density Partitioning (AdNDP), and Quantum Theory of Atoms in Molecules (QTAIM), has revealed the existence of a two-center two-electron σ covalent bond between the two this compound ions inside the fullerene cage aip.org. The Lu-Lu bonding orbitals are primarily composed of this compound atomic orbitals with some contribution from the fullerene cage aip.org.
In this compound dinitrogen complexes, DFT analysis supports the radical character of the NN-Me unit, with Lu-N bonds exhibiting predominantly ionic character. acs.org. Approximately 77% of the unpaired electron density is localized on the (NN-Me) fragment in the radical complex acs.org.
Quantum mechanical charge field (QMCF) molecular dynamics simulations have been used to study the solvation properties of this compound(III) in aqueous solution, investigating the structure and dynamics of the hydration shell researchgate.netaip.org. These studies have explored the coordination number and the arrangement of water molecules around the Lu³⁺ ion, with some investigations predicting a distorted square antiprismatic coordination polyhedron researchgate.netaip.org.
The table below summarizes some computational findings regarding Lu-L bond distances in various complexes:
Predictive Modeling of this compound Compound Reactivity and Properties
Computational modeling is increasingly used to predict the reactivity and properties of this compound compounds, aiding in the design and synthesis of new materials with desired characteristics. Various theoretical approaches are employed for this purpose, ranging from predicting structural parameters and thermodynamic stabilities to electronic and optical properties.
DFT calculations have been utilized to study the structural, elastic, thermodynamic, electronic, and optical properties of this compound aluminum perovskite (LuAlO₃) researchgate.net. These first-principles calculations have provided insights into the material's stability, mechanical properties, and electronic band structure, showing good agreement with experimental lattice parameters researchgate.net.
Predictive modeling of the reactivity of this compound complexes often involves studying reaction pathways and energy barriers using computational methods. For example, computational analysis (PBE0/def2-TZVP/SDD(Lu)) has been used to investigate the thermal decomposition pathway of a this compound alkylamido complex, providing insights into intramolecular C-H bond activation jyu.fi. DFT calculations have also shown that the condensation and cyclization of the Glu-CO-Lys moiety in the synthesis of [¹⁷⁷Lu]Lu-PSMA-617 is thermodynamically spontaneous nih.gov.
Computational methods are also applied to predict the binding affinity of ligands to this compound ions, which is crucial for the design of chelating agents used in radiopharmaceuticals like [¹⁷⁷Lu]Lu-PSMA-617 unife.itacs.org. Evaluating the predictive capabilities of various ab initio methods for calculating Gibbs free energies of reaction for [Ln(NO₃)]²⁺ compounds (where Ln includes Lu) has shown that certain methods can provide reasonable accuracy at a lower computational cost compared to high-level methods acs.org. This is essential for optimizing separation processes and designing ligands for selective this compound binding acs.org.
The Sparkle model, primarily used for geometry prediction, also serves as a foundation for further higher-level quantum chemical calculations to predict properties like UV-Vis spectra and ligand field parameters plos.org. The ability to accurately predict the geometries of lanthanide complexes is considered essential for applying ligand field theory, particularly in luminescence research sparkle.pro.br.
Computational studies have also explored the electronic properties and potential superconductivity of this compound hydrides, including nitrogen-doped variants, under pressure aps.org. First-principles calculations have investigated the structural stability and electronic properties of Lu-N-H compounds, predicting metallic behavior for most simulated compositions and estimating superconducting critical temperatures aps.org.
Predictive modeling extends to understanding the behavior of this compound in different environments, such as aqueous solutions. Quantum mechanical charge field molecular dynamics simulations predict the coordination environment and dynamics of Lu³⁺ ions in water, contributing to the understanding of their solvation properties researchgate.netaip.org.
Machine learning techniques are also being explored to identify predictive factors for the treatment response to [¹⁷⁷Lu]Lu-PSMA-617 therapy in metastatic castration-resistant prostate cancer, leveraging imaging and biological parameters mdpi.com. While not solely focused on the chemical compound itself, this highlights the broader application of predictive modeling in this compound-based radiopharmaceuticals mdpi.com.
The development and refinement of computational models for lanthanides, including this compound, continue to improve the accuracy and efficiency of predicting their behavior and properties, facilitating the rational design of this compound-containing materials and complexes for various applications.
**bioinorganic Chemistry of Lutetium Excluding Clinical Aspects **
Design and Synthesis of Lutetium Complexes as Research Probes
The unique chemical properties of this compound make it an interesting candidate for the development of specialized research probes for non-clinical applications. Its stable +3 oxidation state and the ability to form complexes with a variety of ligands allow for the creation of tailored molecules for specific biological investigations.
While many lanthanides are known for their luminescent properties, this compound(III) itself is not luminescent as it has a completely filled 4f shell. However, this compound can be incorporated into fluorescent probes in other ways. One emerging area is the use of this compound-based nanoprobes.
A recent study introduced a novel multifunctional fluorescent nanoprobe, RVLu@ICG, which emits in the second near-infrared (NIR-II) range nih.gov. This nanoprobe demonstrates tumor-specific targeting and has been used for NIR-II fluorescence imaging-guided surgery in preclinical models nih.govresearchgate.net. The this compound component in this nanoprobe also acts as a radiosensitizer, augmenting the production of reactive oxygen species under ionizing radiation nih.gov. This dual functionality highlights the potential of this compound in the design of advanced probes for biological research.
The development of such probes relies on the synthesis of a stable this compound core, which is then functionalized with fluorescent molecules and targeting ligands. The in vitro characterization of these probes, including their cellular uptake and fluorescence properties, is a critical step in their development researchgate.net.
Affinity labeling is a technique used to identify and study the active sites of biomolecules, such as enzymes and receptors. An affinity labeling reagent is a molecule that is structurally similar to a natural substrate or ligand and contains a reactive group that can form a covalent bond with the target biomolecule.
The development of this compound-based affinity labeling reagents is a nascent field. The stable coordination chemistry of this compound allows for the construction of a robust scaffold to which a targeting moiety and a reactive functional group can be attached. The synthesis of such reagents would involve multi-step organic synthesis to create a bifunctional chelator that can both securely bind this compound and present the necessary reactive group for covalent modification of the target protein.
While specific examples of this compound-based affinity labeling reagents for non-clinical research are not yet widely reported in the literature, the principles of their design can be inferred from the development of other metal-based reactive probes. The synthesis of such this compound complexes would provide powerful tools for mapping the binding sites of proteins and for studying enzyme mechanisms in a non-clinical research setting.
Metallomics and Speciation Studies of this compound in Biological Matrices (research tools)
Metallomics aims to understand the entirety of metals and metalloids within a biological system and their interactions with biomolecules like proteins and enzymes. rsc.org A critical component of metallomics is chemical speciation, which identifies and quantifies the different forms or species of an element that exist under specific conditions. nih.gov The speciation of this compound is paramount as its biological activity and toxicity are not determined by its total concentration, but by the concentration of its bioavailable forms, primarily the free this compound ion (Lu³⁺). nih.gov
Research has validated the Free-Ion Model (FIM) for this compound, which posits that the biological effect of a metal is directly related to the concentration of its free ion form. nih.gov In a study using the bacterium Vibrio fischeri, the bioluminescence response was strongly correlated with the concentration of free Lu³⁺, rather than the total dissolved this compound. nih.gov The presence of various organic ligands significantly impacts this compound speciation by forming complexes, thereby reducing the concentration of the bioavailable free Lu³⁺ ion. nih.gov
The study investigated several natural and synthetic organic ligands, demonstrating their capacity to chelate this compound and influence its bioavailability. The results showed that ligands such as citrate, malate, oxalate, acetate, ethylenediaminetetraacetate (EDTA), and nitrilotriacetate (NTA) could control the concentration of free Lu³⁺ in the experimental medium. nih.gov This underscores the importance of speciation studies as a research tool to accurately predict the potential bio-reactivity of this compound in different environments. nih.gov
Table 1: Influence of Organic Ligands on this compound Speciation and Bioavailability
This table summarizes the effect of different organic ligands on the speciation of this compound as observed in studies with Vibrio fischeri. The formation of Lu-ligand complexes reduces the concentration of the bioavailable free Lu³⁺ ion. nih.gov
| Ligand | Type | Effect on this compound |
|---|---|---|
| Citrate | Natural Organic Ligand | Forms stable complexes, reducing Lu³⁺ concentration and biological effect. |
| Malate | Natural Organic Ligand | Forms complexes, reducing Lu³⁺ concentration. May influence elimination rates. |
| Oxalate | Natural Organic Ligand | Forms complexes, reducing Lu³⁺ concentration. May influence elimination rates. |
| Acetate | Natural Organic Ligand | Forms complexes, reducing Lu³⁺ concentration and biological effect. |
| EDTA (Ethylenediaminetetraacetate) | Synthetic Organic Ligand | Strong chelator; significantly reduces free Lu³⁺ concentration and biological effect. |
| NTA (Nitrilotriacetate) | Synthetic Organic Ligand | Strong chelator; significantly reduces free Lu³⁺ concentration and biological effect. |
Biochemical Pathways and Fundamental Transport Mechanisms of this compound
As a non-essential element, this compound does not have dedicated physiological pathways for absorption, transport, or metabolism. Its movement and interactions within biological systems are largely incidental, relying on mechanisms intended for essential ions. The transport of this compound is primarily dictated by its chemical form: whether it is the free Lu³⁺ ion or a this compound complex.
The free Lu³⁺ ion, due to its charge and ionic radius, can compete with essential divalent cations, most notably calcium (Ca²⁺). The properties of lanthanide ions are in some ways similar to those of Group 2 metal cations. nih.govmdpi.com This similarity suggests that this compound may utilize transport proteins and channels meant for calcium, such as voltage-gated calcium channels, leading to its cellular uptake and potential disruption of calcium signaling pathways. This mechanism has been explored more thoroughly for other lanthanides like lanthanum. mdpi.com
When this compound is part of a stable complex, its transport mechanism is determined by the properties of the entire complex, particularly the targeting ligand. This is the foundational principle for the targeted delivery of this compound isotopes. For instance, this compound complexes designed with specific targeting moieties can be transported via receptor-mediated endocytosis. researchgate.net Examples include complexes that target the gastrin-releasing peptide receptor (GRPr) or the scavenger receptor class B type 1 (SR-B1), which are overexpressed on certain cancer cells. researchgate.net Once the complex binds to the receptor, the cell internalizes it, delivering the this compound payload. In the absence of a targeting molecule, the elimination of small, water-soluble this compound chelates, such as Lu-DTPA, is often facilitated by the kidneys, leading to renal excretion. researchgate.net
In Vitro Cellular Uptake and Localization Studies of this compound Complexes (non-clinical investigations)
In vitro studies using cell cultures are fundamental for understanding the cellular pharmacology of this compound complexes, including their binding affinity, uptake, and subcellular localization, without clinical variables.
Table 2: Comparative In Vitro Uptake of ¹⁷⁷Lu-PSMA Tracers in PSMA-Positive Cell Lines
Data from a preclinical study comparing the binding and uptake of different this compound-labeled tracers in various prostate cancer cell lines expressing PSMA. nih.gov
| Tracer | Cell Line | Key Finding |
|---|---|---|
| [¹⁷⁷Lu]Lu-PSMA-617 | U2OS-PSMA, DU145-PSMA, LNCaP | Demonstrated the highest overall cellular uptake among the tested tracers. |
| [¹⁷⁷Lu]Lu-PSMA-I&T | U2OS-PSMA, DU145-PSMA, LNCaP | Showed high-affinity binding with IC₅₀ values comparable to PSMA-617. |
| [¹⁷⁷Lu]Lu-JVZ-007 | U2OS-PSMA, DU145-PSMA, LNCaP | Exhibited the lowest uptake in all tested cell lines. |
Other studies have explored this compound-labeled nanosystems for targeted delivery. For example, a nanosystem composed of ¹⁷⁷Lu-labeled dendrimers functionalized with a bombesin (BN) peptide demonstrated specific uptake in T47D breast cancer cells, which overexpress the gastrin-releasing peptide receptor (GRPr). researchgate.net Similarly, ¹⁷⁷Lu-labeled nanoparticles functionalized with bombesin showed specific uptake in MDA-MB-231 breast cancer cells. researchgate.net
The physical properties of the delivery vehicle also influence cellular uptake. Research investigating the combination of Lu-177 with gold nanoparticles (AuNPs) in a hepatic cancer cell line (HepG2) found that smaller nanoparticles (around 10 nm) exhibited higher cellular uptake and more effective localization within critical organelles compared to larger ones. nih.gov This enhanced uptake and proximity to sensitive structures like DNA can increase the localized effects of the radionuclide. nih.gov These non-clinical investigations are crucial for optimizing the design of this compound complexes for future applications by elucidating the fundamental mechanisms of their cellular interactions.
**analytical Chemistry Methodologies for Lutetium Quantification and Speciation**
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Lutetium Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as a premier technique for the determination of trace and ultra-trace concentrations of this compound. lucideon.comesogu.edu.tr This method utilizes a high-temperature argon plasma, reaching up to 10,000 K, to ionize atoms within a sample. lucideon.com These newly formed ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the detection of this compound at levels as low as parts per trillion (ppt). lucideon.com ICP-MS is not only highly sensitive but also offers multielement capabilities and the ability to discern isotopic compositions. acs.org Its application is widespread, from analyzing geological and environmental samples to supporting the development of radiopharmaceuticals. esogu.edu.tracs.orgnih.gov
For the highest level of accuracy in this compound quantification, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice. nist.govrsc.org IDMS is a primary ratio method of measurement that can yield highly precise results by effectively controlling potential sources of bias. rsc.org The technique involves adding a known quantity of an enriched, specific isotope of this compound (the "spike") to a sample. lucideon.com This spike equilibrates with the naturally occurring this compound in the sample. The altered isotopic ratio is then precisely measured using a mass spectrometer. lucideon.com Because the spiked isotope acts as an ideal internal standard, having the same chemical properties as the analyte, the final calculated concentration is largely unaffected by sample loss during preparation or by matrix effects. lucideon.comnist.gov This makes IDMS a robust and reliable method for applications demanding high accuracy. nih.govmdpi.com
A significant challenge in ICP-MS analysis is the presence of non-spectroscopic interferences, commonly known as matrix effects. researchgate.netspectroscopyonline.comnih.gov These effects arise from the sample's matrix components, which can suppress or enhance the analyte signal, leading to inaccurate results. researchgate.netyoutube.com For this compound, this can be caused by high concentrations of easily ionizable elements or changes in the physical properties of the sample solution, such as viscosity, which affect nebulization efficiency. spectroscopyonline.comyoutube.com
Several strategies are employed to mitigate these interferences:
Sample Dilution: This is a straightforward approach to reduce the concentration of matrix components. drawellanalytical.com
Internal Standardization: An element with similar properties to this compound is added to all samples, standards, and blanks to correct for signal fluctuations. spectroscopyonline.comdrawellanalytical.com The perfect internal standard is another isotope of the analyte itself, as used in IDMS. spectroscopyonline.com
Matrix-Matching: Calibration standards are prepared in a matrix that closely resembles that of the samples to ensure comparable instrument response. youtube.comdrawellanalytical.com
Collision/Reaction Cell Technology: Modern ICP-MS instruments can be equipped with cells that use gases to remove polyatomic interferences that have the same mass as this compound isotopes. drawellanalytical.com
Standard Addition Method: Known quantities of this compound are added directly to aliquots of the sample, allowing for quantification that inherently corrects for matrix-induced effects. researchgate.netdrawellanalytical.com
| Mitigation Strategy | Principle | Advantages | Considerations |
|---|---|---|---|
| Sample Dilution | Reduces the concentration of interfering matrix components. drawellanalytical.com | Simple and effective for many sample types. | Analyte concentration may fall below detection limits. |
| Internal Standardization | A non-analyte element is added to correct for signal drift and matrix effects. spectroscopyonline.comdrawellanalytical.com | Corrects for physical and ionization-based interferences. | Requires an internal standard that is not present in the sample and behaves similarly to the analyte. spectroscopyonline.com |
| Matrix-Matching | Calibration standards are prepared with a similar matrix to the samples. youtube.comdrawellanalytical.com | Can provide highly accurate results by compensating for specific matrix effects. | Requires detailed knowledge of the sample matrix, which may be complex or variable. |
| Collision/Reaction Cells | Uses gases to neutralize or shift the mass of interfering polyatomic ions. drawellanalytical.com | Highly effective at removing specific spectroscopic interferences. | Requires optimization of gas flow and cell parameters. |
Chromatography Techniques for this compound Separation and Speciation
Due to the nearly identical chemical properties of rare earth elements, their separation is a significant analytical challenge. ias.ac.in Chromatographic techniques are essential for isolating this compound from other REEs and for speciation analysis, which involves identifying and quantifying the different chemical forms of an element in a sample. uj.ac.za
Ion exchange chromatography is a highly successful and widely adopted method for separating individual rare earth elements with high purity. ias.ac.in The process relies on the differing affinities of REE ions for an ion exchange resin packed in a column. ias.ac.in this compound, along with other REEs, can be separated by passing a solution through the column and eluting with a mobile phase, often containing a chelating agent like ethylenediaminetetraacetic acid (EDTA). google.comnih.gov The strength of the complex formed between the this compound ion and the chelating agent dictates its elution order. By carefully controlling parameters such as the pH of the eluent, flow rate, and temperature, an effective separation of this compound from adjacent lanthanides can be achieved. ias.ac.incloudfront.net The elution sequence typically runs from this compound to lanthanum. ias.ac.in
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of trace metals in the form of metal-chelate complexes. ukm.my For this compound, HPLC can be used to separate different this compound complexes or to separate this compound from other metals. nih.gov The coupling of HPLC with a highly sensitive detector like ICP-MS (HPLC-ICP-MS) is particularly advantageous. nih.gov This hyphenated technique allows for the physical separation of this compound-containing species by the HPLC system before they are introduced into the ICP-MS for highly sensitive and element-specific quantification. nih.gov This approach has been successfully used to assess the stability of non-radioactive this compound-175 labeled pharmaceutical agents, serving as a surrogate for their radioactive counterparts. nih.gov
Spectrophotometric and Fluorimetric Methods for this compound Detection
While ICP-MS is the dominant technique for trace this compound analysis, spectrophotometric and fluorimetric methods offer alternative approaches. These methods are based on the formation of specific this compound complexes that exhibit unique optical properties.
In spectrophotometry , this compound ions react with a chromogenic reagent to form a colored complex. The concentration of this compound is determined by measuring the absorbance of light at a specific wavelength by the solution.
Fluorimetry involves the reaction of this compound with a ligand to form a fluorescent compound. The sample is excited with light at a specific wavelength, and the intensity of the emitted light (fluorescence) is measured, which is proportional to the concentration of the this compound complex. researchgate.net For instance, this compound(III) has been incorporated into sinoporphyrin sodium to create a phosphorescent photosensitizer with balanced fluorescence and phosphorescence emissions, demonstrating its utility in forming optically active complexes. rsc.org These methods rely on the production of fluorescence or phosphorescence initiated by a chemical reaction. nih.gov
Neutron Activation Analysis (NAA) for this compound Determination
Neutron Activation Analysis (NAA) is a highly sensitive and precise nuclear analytical technique employed for determining the elemental composition of a wide variety of materials. wikipedia.org It is particularly well-suited for the quantification of this compound, even at trace and ultra-trace concentrations. The method is based on nuclear transitions rather than electronic transitions, which distinguishes it from many other spectroscopic techniques. wikipedia.org
The fundamental principle of NAA involves irradiating a sample with neutrons, typically from a nuclear reactor. wikipedia.org For this compound, the stable isotope this compound-176 (¹⁷⁶Lu), which has a natural abundance of approximately 2.6%, captures a thermal neutron. nuclearphoenix.xyznih.gov This capture event transforms ¹⁷⁶Lu into the radioactive isotope this compound-177 (¹⁷⁷Lu) through the nuclear reaction ¹⁷⁶Lu(n,γ)¹⁷⁷Lu. nih.govkns.orgnih.gov
The newly formed ¹⁷⁷Lu is unstable and undergoes beta decay with a characteristic half-life of about 6.65 days. nuclearphoenix.xyzhpschapters.orgradiacode.com This decay process is accompanied by the emission of gamma rays at specific, well-defined energies, most prominently at 113 keV and 208 keV. hpschapters.orgnih.govsnmjournals.org By using a high-resolution gamma-ray spectrometer to detect and measure the intensity of these characteristic gamma rays, the amount of ¹⁷⁷Lu in the sample can be quantified. This, in turn, allows for the precise calculation of the original concentration of stable ¹⁷⁶Lu in the sample.
A significant advantage of NAA for this compound analysis is its high sensitivity, with detection limits that can reach the parts-per-billion (ppb) level. Furthermore, NAA is considered a non-destructive technique, as the sample's chemical form is largely unaltered, which is valuable for the analysis of precious materials. wikipedia.org Matrix effects, which can be a significant source of interference in other analytical methods, are often minimal in NAA because most sample matrices are transparent to neutrons and the emitted gamma rays.
However, the technique has its limitations. The primary requirement is access to a nuclear reactor, which limits its widespread availability. The irradiation process induces radioactivity in the sample, necessitating special handling and disposal procedures. Additionally, spectral interference can occur if other elements in the sample produce gamma rays with energies similar to those of ¹⁷⁷Lu, although this can often be managed by optimizing irradiation and decay times. In the production of ¹⁷⁷Lu via this method, the long-lived isomeric state this compound-177m (¹⁷⁷ᵐLu) is also inevitably formed, which can be a consideration in certain applications. snmjournals.orgnih.gov
| Target Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) | Product Isotope | Half-Life | Principal Gamma-Ray Energies (keV) & Intensity (%) |
|---|---|---|---|---|---|
| ¹⁷⁶Lu | 2.59 | ~2020 | ¹⁷⁷Lu | 6.65 days | 113 (6.6%), 208 (11.0%) |
Advanced Sample Preparation Techniques for this compound Analysis
Effective sample preparation is a critical prerequisite for the accurate and precise quantification of this compound by modern analytical instruments like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The primary goals of sample preparation are to convert the sample into a suitable form for analysis (typically a clear aqueous solution), eliminate or minimize matrix interferences, and separate this compound from other chemically similar elements, particularly other rare earth elements (REEs). mdpi.comsuburbantestinglabs.comarborassays.com The chemical similarity of lanthanides makes the separation of this compound from its neighbors, such as ytterbium, particularly challenging. kns.orgresearchgate.net
Microwave-Assisted Acid Digestion
For solid samples, such as geological materials, alloys, or biological tissues, microwave-assisted acid digestion is a state-of-the-art method for bringing this compound into solution. mdpi.comnih.gov This technique involves heating the sample with concentrated acids in a sealed, high-pressure vessel using microwave energy. nih.gov Compared to traditional open-vessel hotplate digestion, microwave digestion offers several advantages, including significantly faster digestion times (minutes to hours versus days), reduced risk of airborne contamination, and prevention of volatile analyte loss. azom.com The high temperatures and pressures achieved lead to a more complete and efficient dissolution of even refractory minerals that may contain this compound. mdpi.comnih.gov A mixture of acids, often including nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) for silicate matrices, is typically used to ensure complete sample decomposition. mdpi.com
Liquid-Liquid Extraction (Solvent Extraction)
Liquid-liquid extraction is a powerful separation technique used to isolate this compound from complex aqueous matrices. The method relies on the differential partitioning of this compound ions between an aqueous phase and an immiscible organic solvent containing a specific extractant. Organophosphorus compounds like Di-(2-ethylhexyl)phosphoric acid (DEHPA) are commonly used as extractants. documentsdelivered.comresearchgate.net By controlling parameters such as the pH of the aqueous phase and the concentration of the extractant, this compound can be selectively transferred into the organic phase, leaving interfering elements behind. This technique is fundamental in the radiochemical purification of no-carrier-added ¹⁷⁷Lu from irradiated ytterbium targets. kns.org
Solid-Phase Extraction (SPE) and Extraction Chromatography
Solid-phase extraction (SPE) and the more sophisticated extraction chromatography are indispensable for the selective separation and preconcentration of this compound. These techniques utilize a solid sorbent packed into a column or cartridge to retain the analyte of interest from a liquid sample. researchgate.net
In the context of this compound, extraction chromatography is particularly vital for the separation of adjacent lanthanides. eichrom.com Resins impregnated with specific organic extractants, such as LN2 resin (containing HEH[EHP], 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), are highly effective for separating this compound from bulk ytterbium. eichrom.com Another widely used approach is ion-exchange chromatography, which separates ions based on their affinity for a charged stationary phase. Cation exchange resins, coupled with eluents containing complexing agents like alpha-hydroxyisobutyric acid (α-HIBA), are frequently employed to achieve the high-purity separation required for medical-grade ¹⁷⁷Lu. kns.orgepo.org
| Technique | Principle | Key Reagents/Materials | Primary Application for this compound Analysis |
|---|---|---|---|
| Microwave-Assisted Acid Digestion | Decomposition of solid samples in a sealed vessel using acid and microwave energy. | Nitric acid (HNO₃), Hydrochloric acid (HCl), Hydrofluoric acid (HF) | Dissolution of geological, environmental, and biological samples for subsequent analysis by ICP-MS or ICP-AES. mdpi.comnih.govnih.gov |
| Liquid-Liquid Extraction | Selective partitioning of Lu³⁺ ions between an aqueous phase and an immiscible organic solvent. | Di-(2-ethylhexyl)phosphoric acid (DEHPA) | Separation of this compound from bulk matrix elements and other REEs; purification of ¹⁷⁷Lu. documentsdelivered.comresearchgate.net |
| Extraction Chromatography / SPE | Selective retention of Lu³⁺ on a solid support functionalized with an extractant. | LN2 Resin (HEH[EHP]), Cation exchange resins, α-HIBA | High-purity separation of this compound from adjacent lanthanides (e.g., Ytterbium) for production of no-carrier-added ¹⁷⁷Lu. researchgate.netresearchgate.neteichrom.com |
**environmental Chemistry of Lutetium**
Geochemical Cycling and Distribution of Lutetium in Natural Systems
This compound is not found in nature as a free element but is present in small quantities within rare earth-containing ores such as monazite (B576339) and bastnäsite shef.ac.uk. It is considered one of the least abundant REEs in the Earth's crust stanfordmaterials.comga.gov.au. The average concentration of this compound in the Earth's crust is approximately 0.8 ppm ornl.gov. This compound is typically found as trivalent cations in insoluble compounds within rock-forming minerals like carbonates, oxides, phosphates, and silicates ornl.gov.
The geochemical cycle of elements, including this compound, involves processes such as the crystallization of magma, weathering of rocks, erosion, transport in water, sedimentation, and metamorphism britannica.com. This compound's behavior within this cycle is influenced by its chemical properties, particularly its stable +3 oxidation state and relatively small ionic radius compared to lighter REEs tandfonline.comscielo.br. This often leads to its enrichment in certain geological environments, such as ion-adsorption clay deposits sfa-oxford.comgeoscienceworld.org.
Distribution of this compound varies across different environmental compartments. In soils, the median this compound content is around 0.30-0.31 mg kg⁻¹, with concentrations ranging from below detection limits to over 3 mg kg⁻¹ in topsoil gtk.fi. Higher this compound values in subsoil have been observed in areas with crystalline basement rocks and certain alkaline magmatic provinces gtk.fi. Soil texture, particularly clay content, can influence the distribution of heavy REEs like this compound in urban areas upo.es.
In natural waters, this compound is rarely found in high concentrations due to its low abundance in the Earth's crust and the low solubility of its compounds water.co.id. Concentrations in stream water have been reported to range from below 0.002 μg l⁻¹ to 0.07 μg l⁻¹ gtk.fi. This compound was not detected in some reservoir water samples usgs.gov.
Here is a table summarizing typical this compound abundances in various environments:
| Location | Abundance (ppb by weight) | Abundance (ppb by atoms) |
| Universe | 0.1 | 0.001 |
| Sun | 1 | 0.01 |
| Meteorite (carbonaceous) | 30 | 3 |
| Crustal rocks | 560 | 70 |
| Sea water | 0.00015 | 0.000005 |
| Stream | 0.008 | 0.00005 |
Note: Abundance values can vary significantly depending on the specific location and measurement methods shef.ac.uk.
This compound Speciation and Mobility in Aquatic and Terrestrial Environments
The speciation and mobility of this compound in aquatic and terrestrial environments are largely controlled by its tendency to exist as the trivalent cation (Lu³⁺) and its interactions with various inorganic and organic ligands, as well as solid phases tandfonline.comwater.co.idwikipedia.org.
In aqueous environments, trivalent this compound can form complex ions with water molecules, such as [Lu(OH₂)n]³⁺ wikipedia.orgunife.it. The solubility of this compound compounds is generally low, with oxides, hydroxides, fluorides, carbonates, phosphates, and oxalates being insoluble in water wikipedia.org. The solution chemistry of elements is a key factor in their geochemical behavior in the hydrosphere britannica.com.
In soils, the mobility of this compound is influenced by factors such as pH, clay content, and the presence of organic matter upo.esmdpi.com. There is limited specific data available on the mobility of this compound in soil ameslab.govespimetals.com.
Adsorption and Desorption Processes of this compound
Adsorption and desorption processes play a crucial role in controlling the mobility and distribution of this compound in soils and sediments. This compound, as a heavy rare earth element (HREE), tends to bind more strongly to certain ligands compared to light rare earth elements (LREEs) geoscienceworld.org.
Clay minerals, such as kaolinite (B1170537) and halloysite, are primary adsorbents of REEs geoscienceworld.org. Studies have shown that REE adsorption on clay minerals can increase with pH geoscienceworld.org. However, under conditions similar to soil and groundwater, adsorption experiments have not always shown fractionation between LREEs and HREEs, although calculations suggest LREEs are preferentially adsorbed by clay minerals geoscienceworld.org. Adsorption mechanisms of HREEs like yttrium (as a proxy) to clay minerals have been observed to involve the formation of hydrated outer sphere complexes wordpress.com.
The desorption of heavy metals, including REEs, from soil can depend on the specific metal, soil properties, and the method of application icm.edu.pl. Cadmium was found to be bound most weakly among some investigated metals, while lead was the most difficult to desorb icm.edu.pl. The ease of desorption can also be influenced by soil texture, with metals being more easily desorbed from light soil compared to heavy soil icm.edu.pl. Factors like cation exchange capacity, organic carbon content, and soil pH can significantly affect the desorption of heavy metals icm.edu.pl.
Research on the sorption and desorption of this compound ions from aqueous solutions using activated ion exchangers has demonstrated the potential for enhancing the recovery of REEs researchgate.netmdpi.com. For instance, an interpolymer system showed an adsorption capacity of 221.05 mg/g for this compound ions researchgate.net. Desorption studies using nitric acid as an eluent showed a significant percentage of this compound ion desorption over time mdpi.com.
Complexation with Natural Organic Matter and Inorganic Ligands
Complexation with dissolved inorganic and organic ligands is a significant factor affecting the behavior of rare earth elements, including this compound, in natural waters tandfonline.com. These complexation reactions influence the mobility, solubility, reactivity, and potential toxicity of trace metals in the environment tandfonline.com.
In aqueous environments, this compound can associate with a range of ligands such as OH⁻, Cl⁻, SO₄²⁻, HCO₃⁻, and F⁻ to form complexes tandfonline.com. Inorganic ligands like PO₄³⁻, CO₃²⁻, HCO₃⁻, and Cl⁻ tend to form more stable complexes with HREEs due to their smaller ionic radii tandfonline.com.
Complexation with naturally occurring organic ligands, such as humic and fulvic acids, also plays a role in this compound speciation tandfonline.com. HREEs generally bind more strongly to several ligands, including humic acid, fluoride, and carbonate, compared to LREEs geoscienceworld.org. This stronger complexation can influence the transport of HREEs to deeper soil depths geoscienceworld.org.
Studies have investigated the complexation of this compound with various organic ligands, including synthetic chelating agents, in the context of medical applications unife.itresearchgate.net. These studies highlight the ability of Lu³⁺ to form robust complexes with multidentate ligands due to its strong ionic character unife.it. The coordination number of this compound in complexes can vary depending on the ligand unife.itmdpi.com.
Biogeochemical Transformations of this compound
The biogeochemical transformations of this compound in the environment are not extensively documented compared to some other elements. However, as a rare earth element, its behavior can be influenced by biological processes, although this compound itself does not appear to have a known biological role in humans or specific interactions with proteins unife.it.
Tiny amounts of this compound may enter the food chain researchgate.net. Studies on REE concentrations in plants have shown variations in uptake between species and can be related to soil conditions nih.gov. While the study on forest-floor herbs did not find a clear relationship between soil REE content and leaf concentrations for all REEs, it indicated potential differences in the proportions of individual REEs taken up by plants nih.gov. The involvement of soil phosphorus content in the mobility of lanthanum (another REE) has been noted, suggesting potential interactions with nutrient cycling tum.de.
The global biogeochemical cycle of rare earth elements is a subject of ongoing research, encompassing their movement and transformation through oceanic, terrestrial, and biological systems, as well as anthropogenic influences researchgate.net.
Analytical Method Development for Environmental this compound Monitoring
Accurate and sensitive analytical methods are essential for monitoring this compound concentrations in various environmental samples. Due to the typically low concentrations of trace metals like this compound in environmental matrices, pre-concentration steps are often required before analysis tuwien.at.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are common techniques used for multi-elemental analysis of environmental samples, offering high sensitivity and accuracy tuwien.at. ICP-MS is particularly powerful for trace and ultra-trace level analysis and has multi-element detection capabilities spectroscopyonline.com.
Method development for this compound analysis in environmental samples often involves sample preparation techniques such as acid digestion for solid samples like soils spectroscopyonline.comecn.nl. For water samples, filtered and acidified solutions can be analyzed for dissolved elements, while total element concentrations require digestion ecn.nl.
ICP-MS methods can utilize internal standards, such as this compound itself, to assess potential loss during sample preparation spectroscopyonline.com. Standards like ISO 17294-2 describe the determination of various elements, including REEs, in water using ICP-MS ecn.nl. EPA Method 6020A is another method applicable to the analysis of trace elements in various water types, digests, and waste eluates using ICP-MS ecn.nl.
Multi-collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) is used for precise isotopic analysis of elements like this compound, which is relevant for applications such as radioisotope dating and tracing sources canada.ca.
Remediation Strategies Research for this compound Contamination (if applicable)
Research specifically focused on the remediation of widespread environmental this compound contamination is limited, likely due to its low natural abundance and generally low concentrations in most environments. However, some studies address the removal of this compound from specific matrices, often in the context of radioactive isotopes used in medical treatments.
Studies on the decontamination of surfaces from radioactive this compound (Lu-177) residues have investigated the effectiveness of various cleaning agents, including water and acidic solutions alconox.comresearchgate.net. For instance, acidic cleaners containing chelating agents have shown effectiveness in forming water-soluble complexes with Lu-177, facilitating its removal from surfaces alconox.com.
In the context of potential contamination from rare earth element processing or mining activities, general remediation strategies for REEs in water and soil may be applicable. Removal methods for this compound from water that have been explored include ion exchange, chemical precipitation, adsorption, and membrane filtration water.co.id. Strong acid cation exchange resins are effective for removing Lu³⁺ ions from dilute solutions water.co.id. Adsorbents like activated carbon or zeolite can bind this compound from solution water.co.id.
While not solely focused on this compound, research on the adsorption and desorption of REEs on various materials, such as ion exchangers and clay minerals, contributes to the understanding of potential methods for their removal or immobilization in contaminated environments wordpress.comresearchgate.netmdpi.com.
The management of radioactive this compound waste, particularly from medical applications, involves specific protocols, including decay in storage for isotopes with sufficiently short half-lives nih.gov. Contamination control techniques in clinical settings using Lu-177 involve measures like covering surfaces to prevent absorption and proper handling of waste nih.govprovidence.orgsnmjournals.org.
**future Directions and Emerging Research Avenues in Lutetium Chemistry**
Integration of Artificial Intelligence and Machine Learning in Lutetium Materials Discovery
Development of this compound-Based Quantum Materials and Technologies
This compound's unique electronic properties, particularly its filled 4f subshell and resulting behavior as a d-block element, make it relevant in the development of quantum materials and technologies. wikipedia.org Research is actively exploring this compound's role in areas such as quantum computing and advanced materials research, where its properties contribute to the development of superconductors and experimental quantum materials. sfa-oxford.comstanfordmaterials.com
One notable area of research involves using singly-ionized this compound as a potential candidate for advanced atomic clocks. quantumlah.orgsciencedaily.comcqt.sg this compound ions possess unique atomic structures with clock transitions exhibiting extremely low sensitivities to external electromagnetic fields, which is crucial for high accuracy and stability. quantumlah.orgsciencedaily.comcqt.sgquantumlah.org Researchers are investigating techniques like hyperfine averaging to further mitigate frequency shifts from electromagnetic fields, aiming to build clocks based on lattices or networks of many ions for enhanced stability. quantumlah.orgcqt.sgquantumlah.org
Furthermore, this compound-based compounds are being investigated for their superconducting properties, particularly under high-pressure conditions. stanfordmaterials.com this compound hydride (LuH₂) is one such material showing potential for superconductivity at high pressures with relatively high critical temperatures. stanfordmaterials.com This research could provide new material foundations for developing efficient energy transmission systems and powerful electromagnetic devices, and LuH₂ also holds potential as a superconducting material in quantum computing components. stanfordmaterials.com
Quantum materials containing rare-earth elements, including this compound, are considered vital for the development of emerging technologies like quantum computing and clean energy. buffalostate.edu Research in this area focuses on synthesizing and examining the properties of these materials to understand their potential for various applications. buffalostate.edu
Exploration of this compound in Advanced Energy Conversion and Storage Technologies
This compound is being explored for its potential in creating advanced materials for energy storage solutions. aemree.com As the global shift towards renewable energy sources accelerates, the need for efficient energy storage systems is growing, and this compound's unique properties may make it a key component in the development of high-performance batteries and capacitors. aemree.com
This compound hydride (LuH₂) is a promising material for hydrogen storage due to its high storage capacity and reversible absorption properties under moderate conditions. stanfordmaterials.com Studies indicate that LuH₂ exhibits swift hydrogen absorption and desorption rates, which is significant for applications requiring rapid responses, such as fast refueling of hydrogen-powered vehicles. stanfordmaterials.com
Beyond hydrogen storage, this compound-based materials are being investigated for dielectric energy storage. Lead this compound niobate (PLN) based ceramics, for instance, have shown significantly enhanced energy storage density and ultrafast discharge capabilities, making them potential alternatives for applications in pulse power devices. researchgate.netresearchgate.net Research on PLN-based materials is exploring methods like co-doping to further improve their energy storage density and understand their phase transitions under electric fields. researchgate.net
This compound's role in energy conversion is also being explored, particularly within the broader context of electrochemical energy conversion technologies and energy storage systems that are part of renewable electricity-driven energy and material systems. fitech.io
This compound Chemistry for Sustainable Technologies and Circular Economy Concepts
The concept of a circular economy, which aims to keep products, materials, and resources at their highest utility and value to minimize waste and emissions, is gaining traction globally. sap.comlut.fi The increasing demand for rare earth elements, including this compound, in various technologies highlights the importance of sustainable practices in their production and utilization. stanfordmaterials.comsap.com
This compound's role in sustainable technologies and circular economy concepts primarily revolves around responsible sourcing, efficient use in critical applications, and the potential for recycling and recovery. Given its scarcity and high cost, improving extraction techniques and recycling processes are crucial for securing a sustainable supply of this compound. stanfordmaterials.comrsc.orgrareearths.com
While specific research on this compound chemistry explicitly framed within circular economy concepts was not extensively detailed in the search results, the broader principles of the circular economy, such as resource conservation, recovery, and reuse, are highly relevant to this compound due to its value and limited availability. stanfordmaterials.comsap.comrareearths.com Future directions in this compound chemistry for sustainability could involve developing more environmentally friendly extraction and separation methods, designing this compound-containing materials that are easier to recycle, and exploring the potential for urban mining of this compound from electronic waste and other end-of-life products. sap.commdpi.com The use of this compound triflate as a recyclable catalyst in aqueous systems, avoiding organic solvents, is one example of this compound chemistry with "green credentials." rsc.org
The challenges in the production and supply of isotopes like this compound-177 also underscore the need for optimizing production processes and ensuring a reliable and geographically distributed supply chain, which aligns with the principles of resource security and sustainability. isotopia-global.comresearchgate.net
Compound Names and PubChem CIDs
Based on the search results focused on future research directions, specific this compound compounds with readily available PubChem CIDs were not consistently mentioned in the context of these emerging research avenues, which tend to focus on classes of materials or applications. The primary mentions were of the element this compound (Lu), its isotope this compound-177 (Lu-177), and general material types like this compound Hydride (LuH₂) and Lead this compound Niobate (PLN). Therefore, a comprehensive table of specific compounds and their CIDs is not feasible based solely on the provided search results for future directions.
Q & A
Q. How does lutetium’s electronic configuration influence its chemical reactivity compared to transition metals?
this compound’s reactivity can be analyzed through multivariate modeling (e.g., principal component analysis) to compare its physical and mechanical properties with transition metals. Data mining approaches reveal that this compound shares similarities with sixth-row transition metals due to its electron configuration, enabling its classification as a transition metal in certain contexts .
Q. What analytical techniques are effective for quantifying this compound in biological samples, and how do their accuracies compare?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity in quantifying this compound-containing compounds like Motexafin this compound in plasma. Cross-validation with ICP-AES shows discrepancies, as LC-MS/MS accounts for ~72% of systemic exposure, highlighting the need for method-specific calibration .
Q. How is this compound typically characterized in materials science applications, such as sputtering targets?
High-purity this compound oxide (Lu₂O₃) sputtering targets are characterized using standardized purity metrics (99.9–99.99%) and structural analysis (e.g., crystallography). These methods ensure consistency in applications like thin-film deposition for optoelectronics .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the lifecycle and resource flow of this compound in emerging technologies?
Dynamic material flow analysis (MFA) tracks this compound’s lifecycle from extraction to end-use (e.g., PET scanners, lasers). This approach identifies supply chain bottlenecks, quantifies in-use stocks, and evaluates recycling potential, critical for mitigating supply risks in high-tech industries .
Q. How can researchers address discrepancies in clinical trial data when evaluating this compound-based therapies?
Conflicting survival data (e.g., in prostate cancer trials) can be resolved using AI-driven reconstruction of patient-level data from Kaplan-Meier curves. This method pools results across studies to assess heterogeneity and refine prognostic models .
Q. What experimental approaches are used to determine the stability constants of this compound-ligand complexes in solution?
Deep-UV Raman spectroscopy combined with chemometric analysis (e.g., stepwise maximum angle calculation) distinguishes free ligands and 1:1, 1:2, and 1:3 this compound complexes. Stability constants (e.g., ) are quantified through titration and alternative least-squares modeling .
Q. What are the challenges in establishing toxicity reference values for this compound, and how can these be mitigated in preclinical studies?
Limited inhalation toxicity data and reliance on subchronic oral studies (e.g., this compound chloride in rats) reduce confidence in reference doses. Molecular-weight adjustments for soluble salts and cross-species extrapolation are recommended, though gaps persist in carcinogenicity assessments .
Q. In pharmacokinetic studies of this compound-based drugs, how is systemic exposure quantified and validated across different analytical methods?
Systemic exposure (AUC₀–48h) is calculated using LC-MS/MS for drug-specific quantification and ICP-AES for total this compound. Discrepancies arise from non-drug this compound species, necessitating method-specific validation to attribute exposure sources accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
